molecular formula C10H14N2 B1601885 3-(Piperidin-3-yl)pyridine CAS No. 31251-28-2

3-(Piperidin-3-yl)pyridine

Cat. No.: B1601885
CAS No.: 31251-28-2
M. Wt: 162.23 g/mol
InChI Key: KLDGENGYOLDCCH-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)pyridine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Piperidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Piperidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDGENGYOLDCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576785
Record name 3-(Piperidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31251-28-2
Record name 3-(Piperidin-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: Anabasine – From Botanical Alkaloid to Forensic Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Anabasine [3-(2-piperidyl)pyridine] is a pyridine-piperidine alkaloid and a structural isomer of nicotine.[1] Historically isolated from Anabasis aphylla and Nicotiana glauca (Tree Tobacco), it has evolved from a botanical insecticide to a critical forensic biomarker. Unlike nicotine, anabasine is not present in pharmaceutical grade Nicotine Replacement Therapies (NRT), making it the gold standard for distinguishing combusted tobacco use from therapeutic nicotine supplementation.

This guide synthesizes the historical discovery, enantioselective synthetic pathways, receptor pharmacology, and validated forensic detection protocols of anabasine.

Historical Isolation and Structural Elucidation[2]

The discovery of anabasine is rooted in the early 20th-century exploration of Chenopodiaceae and Solanaceae alkaloids.

The Orechoff-Menschikoff Isolation (1931)

While nicotine had been known since the 19th century, anabasine was distinct. In 1931 , Soviet chemists A. Orechoff and G. Menschikoff successfully isolated a new alkaloid from Anabasis aphylla, a shrub native to the steppes of Central Asia. They named it "anabasine."[1]

  • Key Differentiation: Unlike nicotine (a pyridine-pyrrolidine analog), anabasine contains a piperidine ring attached to the pyridine moiety.[1][2]

  • Botanical Context: It was later identified as the primary alkaloid in Nicotiana glauca (Tree Tobacco), contrasting with Nicotiana tabacum where nicotine dominates.

Structural Isomerism

The structural elucidation confirmed that anabasine is the 2-piperidyl isomer of nicotine. This subtle expansion of the saturated ring (from 5-membered pyrrolidine to 6-membered piperidine) significantly alters its binding affinity and desensitization kinetics at Nicotinic Acetylcholine Receptors (nAChRs).

Chemical Synthesis and Stereochemistry

Early synthesis methods (e.g., Späth and Mamoli, 1936) lacked stereocontrol, yielding racemic mixtures. Modern drug development requires high enantiomeric purity (typically >99% ee), as the (S)-enantiomer often exhibits higher biological activity.

Modern Enantioselective Synthesis: The Ellman Method

The most robust pathway for synthesizing chiral amines like anabasine utilizes tert-butanesulfinamide (Ellman’s auxiliary) . This method allows for the diastereoselective formation of the piperidine ring.

Synthesis Workflow
  • Condensation: 3-pyridinecarboxaldehyde reacts with chiral tert-butanesulfinamide to form a chiral sulfinimine.

  • Grignard Addition/Reduction: A nucleophilic addition (or reduction) sets the stereocenter.

  • Cyclization: Acid-mediated deprotection and ring closure yields the piperidine ring.

AnabasineSynthesis Start 3-Pyridinecarboxaldehyde Inter1 Chiral N-Sulfinyl Imine Start->Inter1 Ti(OEt)4 Aux Chiral tert-Butanesulfinamide (Ellman's Auxiliary) Aux->Inter1 Inter2 Sulfinamide Intermediate (Chiral Center Set) Inter1->Inter2 Stereocontrol Step2 Diastereoselective Grignard/Reduction Step2->Inter2 Final (S)-Anabasine (>99% ee) Inter2->Final HCl/MeOH Step3 Acid Deprotection & Cyclization Step3->Final

Figure 1: Enantioselective synthesis of Anabasine via Ellman's Sulfinamide auxiliary.

Pharmacological Profile & Mechanism of Action

Anabasine acts as a potent agonist at nAChRs. Its pharmacological profile differs from nicotine due to the steric constraints of the piperidine ring.

Receptor Selectivity
  • 
    4
    
    
    
    2 Subtype (Neuronal):
    Anabasine is a partial agonist with lower affinity than nicotine.[3] The larger piperidine ring hinders the tight binding required for full activation at this subtype.
  • 
    7 Subtype (Homomeric):  Anabasine acts as a full agonist  with high efficacy. This receptor subtype is highly permeable to Calcium (
    
    
    
    ) and is implicated in cognitive enhancement and neuroprotection.
Signal Transduction Pathway

Upon binding, anabasine induces a conformational change in the nAChR, opening the ion channel. This leads to cation influx, membrane depolarization, and downstream neurotransmitter release.

nAChR_Pathway Ligand Anabasine Receptor nAChR (alpha7 or alpha4beta2) Ligand->Receptor Binding Channel Ion Channel Opening Receptor->Channel Conformational Change IonFlux Na+ / Ca2+ Influx Channel->IonFlux Depol Membrane Depolarization IonFlux->Depol CaRelease Voltage-Gated Ca2+ Channels Open Depol->CaRelease Dopamine Dopamine/Glutamate Release CaRelease->Dopamine Exocytosis

Figure 2: Signal transduction pathway of Anabasine at neuronal nAChRs.

Toxicology: The "Crooked Calf" Mechanism

In the mid-20th century, livestock researchers identified a severe teratogenic syndrome in cattle grazing on Lupinus and Nicotiana species.

  • The Syndrome: "Crooked Calf Disease" (Arthrogryposis).[4][5]

  • The Agent: Anabasine (and the quinolizidine alkaloid anagyrine).

  • The Mechanism (Keeler's Hypothesis): Research by R.F. Keeler demonstrated that anabasine induces fetal sedation during a critical gestational window (Days 40–70).

    • Anabasine crosses the placenta.

    • It desensitizes fetal nAChRs at the neuromuscular junction.

    • Fetal immobilization occurs.

    • Lack of movement prevents normal joint formation, leading to permanent skeletal fixation (arthrogryposis).[4]

Forensic Application: Biomarker Analysis

In clinical and forensic toxicology, distinguishing between a tobacco user and a person using NRT (patches, gum) is critical. NRT products contain purified nicotine. Tobacco products contain nicotine plus minor alkaloids (Anabasine, Anatabine, Nornicotine).[6]

Therefore, the presence of Anabasine > 2 ng/mL in urine confirms tobacco use.

Validated Protocol: LC-MS/MS with Solid Phase Extraction (SPE)

The following protocol is based on CDC and FDA validated methods for high-throughput analysis.

Reagents & Equipment
  • Matrix: Human Urine (300 µL).

  • Internal Standard (IS): Anabasine-d4.

  • SPE Cartridge: Mixed-mode Cation Exchange (e.g., Strata-X-C, 30 mg).

  • Enzyme:

    
    -Glucuronidase (to hydrolyze conjugated alkaloids).[6]
    
Step-by-Step Workflow
  • Hydrolysis:

    • Mix 300 µL urine + 50 µL IS + 100 µL

      
      -Glucuronidase buffer.
      
    • Incubate at 37°C for 4 hours (cleaves glucuronides).

  • SPE Extraction (Self-Validating Step):

    • Condition: 1 mL Methanol, then 1 mL Water.

    • Load: Hydrolyzed sample.

    • Wash 1: 0.1M HCl (Removes acidic/neutral interferences).

    • Wash 2: Methanol (Removes hydrophobic interferences).

    • Elute: 5% Ammonium Hydroxide in Methanol (Elutes basic alkaloids).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Kinetex Biphenyl).

    • Mobile Phase: Gradient of 10mM Ammonium Formate (pH 10) and Methanol.

    • Ionization: ESI Positive Mode.

Data Presentation: MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Retention Time (min)
Anabasine 163.1120.180.13.2
Anabasine-d4 167.1124.184.13.2
Nicotine 163.2130.1132.12.8

Table 1: Multiple Reaction Monitoring (MRM) transitions for Anabasine detection.

References

  • Orechoff, A., & Menschikoff, G. (1931). Über die Alkaloide von Anabasis aphylla L. (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft. Link

  • Keeler, R. F., et al. (1977). Lupine-induced crooked calf disease and a management method to reduce incidence. Journal of Range Management. Link

  • Jacob, P., et al. (2002). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health. Link

  • McGuffey, J. E., et al. (2014).[6] Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids.[6][7][8] PLOS ONE / CDC Stacks. Link

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Chemical Reviews. Link

  • Kem, W. R., et al. (2004). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Toxicological Monograph: 3-(Piperidin-3-yl)pyridine (Anabasine)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph Subject: Anabasine (Neonicotine) Audience: Drug Development Scientists, Toxicologists, and Analytical Chemists

Executive Technical Summary

3-(Piperidin-3-yl)pyridine, commonly known as Anabasine , is a pyridine alkaloid structurally isomeric to nicotine. While historically utilized as a botanical insecticide, its contemporary relevance in pharmaceutical research lies in two distinct domains: as a definitive biomarker for distinguishing tobacco use from Nicotine Replacement Therapy (NRT) in clinical trials, and as a reference teratogen for nicotinic acetylcholine receptor (nAChR) agonists.

This guide synthesizes the toxicological profile of Anabasine, emphasizing its mechanism of neuromuscular blockade, its specific developmental toxicity ("Crooked Calf Disease"), and the analytical rigor required for its quantification in biological matrices.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Anabasine exists as a liquid alkaloid.[1][2] Unlike nicotine (which contains a methyl-pyrrolidine ring), Anabasine features a piperidine ring. This structural difference confers higher stability but alters its metabolic profile and receptor binding kinetics.

Table 1: Physicochemical Profile

ParameterDataRelevance to Toxicology
IUPAC Name 3-(Piperidin-2-yl)pyridineNote: Often chemically misidentified; the piperidine attachment is at C2 relative to the piperidine ring, but C3 relative to pyridine.
Common Name AnabasinePrimary identifier in literature.[1][3][4][5][6][7]
CAS Registry 494-52-0 (L-isomer)Unique identifier for regulatory queries.
Molecular Formula C₁₀H₁₄N₂MW: 162.23 g/mol .[2]
pKa ~11.0 (secondary amine)Highly basic; exists as a cation at physiological pH, influencing membrane transport.
Solubility Miscible in water, organic solventsRapid systemic absorption via oral and dermal routes.
Chirality (S)-Anabasine (Natural)The (S)-enantiomer is the predominant natural form in Nicotiana glauca.

Pharmacodynamics: Mechanism of Action (MoA)

Anabasine acts as a potent nicotinic acetylcholine receptor (nAChR) agonist .[1] Its toxicological potency stems from its ability to cause initial depolarization followed by persistent receptor desensitization .

Receptor Selectivity & Neuromuscular Blockade

Unlike nicotine, which has a high affinity for CNS


 receptors, Anabasine exhibits significant affinity for muscle-type nAChRs  (

) and neuronal

homomers.
  • Activation: Anabasine binds to the ACh binding site, opening the ion channel and causing Na⁺ influx (Depolarization).

  • Desensitization: Because Anabasine is not hydrolyzed by acetylcholinesterase (AChE), it remains in the synaptic cleft. The receptor transitions to a high-affinity, non-conducting "desensitized" state.

  • Consequence: The muscle membrane becomes refractory to endogenous Acetylcholine (ACh), leading to flaccid paralysis (neuromuscular blockade) and, in fetuses, akinesia (lack of movement).

Visualization of Signaling Pathway

MoA Anabasine Anabasine (Exogenous Agonist) nAChR_Rest nAChR (Resting) Muscle Type Anabasine->nAChR_Rest Binds nAChR_Open nAChR (Open) Na+ Influx nAChR_Rest->nAChR_Open Activation Depolarization Membrane Depolarization nAChR_Open->Depolarization Ion Flux Desensitization Receptor Desensitization nAChR_Open->Desensitization Prolonged Exposure (No Hydrolysis) Desensitization->nAChR_Rest Slow Recovery Paralysis Neuromuscular Blockade Desensitization->Paralysis Refractory to ACh Fetal_Effect Fetal Akinesia (Skeletal Defects) Paralysis->Fetal_Effect In Utero

Figure 1: Mechanism of Anabasine-induced neuromuscular blockade and desensitization leading to toxicity.

Toxicological Profile

Acute Toxicity

Acute exposure mimics severe nicotine poisoning (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis), progressing to respiratory failure.

  • LD50 (Murine IV): ~11–16 mg/kg (Enantiomer dependent; R-anabasine is slightly more toxic than S-anabasine).[7]

  • Clinical Presentation: Tremors, ataxia, respiratory arrest due to diaphragm paralysis.

Developmental Toxicity (Teratogenicity)

This is the most critical area for drug developers working with pyridine scaffolds. Anabasine is the causative agent of "Crooked Calf Disease" (arthrogryposis).

  • Mechanism: Anabasine crosses the placenta and desensitizes fetal muscle nAChRs. This inhibits fetal movement during critical windows of skeletal ossification (gestation days 50–75 in cattle).

  • The "Movement Hypothesis": Mechanical movement is required for proper joint formation and palate closure. Anabasine-induced akinesia results in fixed joints (arthrogryposis) and cleft palate.

Critical Insight: Species Specificity (The "Rat Model Trap")

Expertise Note: Researchers must exercise caution when selecting animal models for Anabasine-like compounds.

  • Livestock (Cattle/Sheep/Pigs): Highly susceptible to teratogenic effects.[3]

  • Rats/Mice: Resistant. Studies (e.g., Welch et al.) have shown that rats fed high doses of Anabasine do not develop cleft palate or scoliosis. This is likely due to differences in pharmacokinetics or the threshold of fetal movement inhibition required to cause defects in rodents versus ungulates.

  • Implication: A negative teratogenicity study in rats for a pyridine-scaffold drug does not guarantee safety in other species or humans.

Analytical Protocol: LC-MS/MS Quantification

For clinical trials involving smoking cessation drugs, Anabasine is measured in urine to verify non-smoking status (as it is absent in pharmaceutical grade nicotine).

Methodological Principles (Self-Validating)
  • Internal Standard: Use Anabasine-d4 or Metoprolol . Isotope dilution is mandatory to correct for matrix effects in urine.

  • Column Selection: Avoid standard C18 columns due to peak tailing of basic pyridines. Use HILIC or Biphenyl phases for superior retention and shape.

  • pH Control: High pH mobile phases (ammonium bicarbonate, pH 10) often improve sensitivity for alkaloids by keeping them in the uncharged state, improving electrospray ionization (ESI) efficiency in positive mode.

Workflow Diagram

Analysis Sample Biological Matrix (Urine/Plasma) Spike Add Internal Std (Anabasine-d4) Sample->Spike Extraction Liquid-Liquid Extraction (DCM:Ether or SPE) Spike->Extraction Separation LC Separation (Biphenyl Column, pH 10) Extraction->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection ESI+ Quant Quantification (Ratio Analyte/ISTD) Detection->Quant m/z 163 -> 118

Figure 2: Validated LC-MS/MS workflow for Anabasine quantification in clinical matrices.

Mass Transitions (MRM)
  • Precursor Ion: 163.1 [M+H]⁺

  • Quantifier Ion: 118.1 (Loss of piperidine ring fragment)

  • Qualifier Ion: 80.1 or 92.1

  • Dwell Time: >50ms per transition to ensure adequate points across the peak.

Safety & Handling Protocols

  • Hazard Class: Acute Toxin (Oral/Dermal).

  • PPE: Nitrile gloves are insufficient for prolonged contact with concentrated alkaloid bases; double-gloving or laminated film gloves recommended.

  • Deactivation: Anabasine is stable. Spills should be treated with dilute acid (to protonate and reduce volatility) before absorption with vermiculite.

References

  • Centers for Disease Control and Prevention (CDC). (2014). Biomonitoring Summary: Anabasine and Anatabine. National Biomonitoring Program. [Link]

  • Welch, K. D., et al. (2014).[6][8] "Studies on the teratogenicity of anabasine in a rat model." Toxicon, 87, 32-37.[6] [Link]

  • Jacob, P. 3rd, et al. (2002). "Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes." American Journal of Public Health, 92(10), 1700–1702. [Link]

  • Green, B. T., et al. (2013). "Neuromuscular nicotinic receptor activation and desensitization by the tobacco alkaloids anabasine and anatabine." Toxicon, 74, 1-12. [Link]

  • Panter, K. E., et al. (1990). "Natural teratogens in poisonous plants: implications for humans and livestock." Journal of Natural Toxins, 7, 1-16. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Enantioselective Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 3-Substituted Piperidines in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and blockbuster pharmaceuticals.[1][2][3] When substitution occurs at the 3-position, a stereocenter is often created, and the specific stereochemistry at this center is frequently critical for biological activity and selectivity.[1][4] Consequently, the development of robust, efficient, and highly enantioselective methods for the synthesis of 3-substituted piperidines is a paramount objective for researchers in drug discovery and development.[2][5][6] Historically, accessing these chiral building blocks has been challenging, often relying on lengthy synthetic sequences, the use of stoichiometric chiral auxiliaries, or classical resolution, all of which are inefficient for modern drug development campaigns.[2][7]

This application note provides an in-depth guide to contemporary and powerful strategies for the enantioselective synthesis of 3-substituted piperidines. We will delve into the mechanistic underpinnings of key methodologies, provide detailed, field-proven protocols, and offer insights into experimental design and optimization. The focus will be on catalytic asymmetric methods that offer high levels of stereocontrol, broad substrate scope, and operational simplicity.

Strategic Approaches to Enantioselective Synthesis

Several modern strategies have emerged to address the challenge of synthesizing enantioenriched 3-substituted piperidines. These can be broadly categorized as:

  • Functionalization of Pre-formed Rings: These methods start with pyridine or its derivatives and introduce the chiral center through asymmetric catalysis.

  • Asymmetric Cyclization Reactions: These strategies construct the chiral piperidine ring from acyclic precursors in an enantioselective manner.

This guide will focus on two of the most impactful and recent methods that exemplify the first approach: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction of Dihydropyridines and Asymmetric Hydrogenation of Pyridinium Salts. A brief overview of other notable methods will also be provided for a comprehensive understanding of the field.

Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This recently developed strategy provides a highly effective and versatile route to a wide array of enantioenriched 3-substituted piperidines starting from readily available pyridine.[5][6][8] The overall process is a three-step sequence that culminates in a key Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate.[1][2][7] This method has been successfully applied to the formal synthesis of important pharmaceuticals like Preclamol and Niraparib.[1][5][7]

Overall Synthetic Workflow

The three-step sequence is as follows:

  • Partial Reduction of Pyridine: Pyridine is activated and partially reduced to a more reactive 1,2-dihydropyridine intermediate.[1][7]

  • Rh-Catalyzed Asymmetric Carbometalation: The crucial enantioselective step where a rhodium catalyst facilitates the coupling of the dihydropyridine with an aryl or vinyl boronic acid.[1][5][7]

  • Final Reduction and Deprotection: The resulting tetrahydropyridine is reduced to the piperidine, and the activating group is removed.[1][2][7]

G cluster_0 Overall Workflow: Rh-Catalyzed Approach Pyridine Pyridine DHP Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate) Pyridine->DHP Step 1: Partial Reduction & Protection THP Enantioenriched 3-Aryl/Vinyl Tetrahydropyridine DHP->THP Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction Piperidine Enantioenriched 3-Substituted Piperidine THP->Piperidine Step 3: Reduction & Deprotection G cluster_1 Proposed Catalytic Cycle for Asymmetric Hydrogenation Pyridinium N-Benzyl-3-Aryl Pyridinium Salt DHP Dihydropyridine Intermediate Pyridinium->DHP Reduction Enamine_Complex Prochiral Enamine -Rh Complex DHP->Enamine_Complex Coordination to Rh(L*) Rh_Complex [Rh(L*)]-H₂ Active Catalyst Rh_Complex->DHP Catalyst Regeneration Piperidine Chiral N-Benzyl-3-Aryl Piperidine Enamine_Complex->Piperidine Enantiodetermining Hydrogenation Step Piperidine->Rh_Complex Product Release

Sources

Application Note: Strategic Utilization of the 3-(Piperidin-3-yl)pyridine Scaffold in Neurotherapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-(piperidin-3-yl)pyridine nucleus (often referred to as the anabasine scaffold) represents a "privileged structure" in medicinal chemistry. Its inherent ability to mimic the acetylcholine pharmacophore while providing a rigid, semi-constrained geometry makes it an ideal template for targeting Nicotinic Acetylcholine Receptors (nAChRs), G-Protein Coupled Receptors (GPCRs), and specific kinase domains.

This Application Note provides a comprehensive guide for researchers utilizing this scaffold to design neuroactive agents. We detail the structural rationale, a validated parallel synthesis protocol for library generation, and a high-throughput calcium flux assay for biological validation.

Structural Biology & Rational Design

The Pharmacophore Advantage

Unlike flexible linear polyamines, the 3-(piperidin-3-yl)pyridine scaffold restricts the conformational space of the two critical nitrogen atoms.

  • N1 (Pyridine): Acts as a hydrogen bond acceptor and

    
    -stacking element.
    
  • N1' (Piperidine): A secondary amine acting as a cationic center (protonated at physiological pH) and the primary vector for diversification.

The distance between these two nitrogen centers (


 4.4 Å in the lowest energy conformation) is critical for high-affinity binding to the orthosteric site of 

and

nAChRs.
Design Workflow Visualization

The following diagram illustrates the logical flow from scaffold selection to lead optimization, highlighting the critical decision nodes in stereochemistry and functionalization.

G Start Scaffold Selection: 3-(Piperidin-3-yl)pyridine Stereo Chirality Check (S)-Enantiomer vs Racemate Start->Stereo Define Geometry Vector Vector Identification N1' Secondary Amine Stereo->Vector Fix Conformation Library Library Generation (Parallel Synthesis) Vector->Library Path_A Reductive Amination (Lipophilic Tails) Library->Path_A Path_B Amide Coupling (Rigid Linkers) Library->Path_B Screen Biological Screening (Ca2+ Flux / FLIPR) Path_A->Screen Path_B->Screen Lead Lead Candidate (nAChR Agonist/PAM) Screen->Lead IC50 < 100 nM

Figure 1: Strategic workflow for exploiting the 3-(piperidin-3-yl)pyridine scaffold in drug discovery, moving from stereochemical selection to library synthesis and screening.

Experimental Protocol: Parallel Library Synthesis

Objective: To generate a library of N1'-substituted derivatives via Reductive Amination. Rationale: Alkylation of the piperidine nitrogen modulates lipophilicity (LogP) and steric bulk, critical for penetrating the Blood-Brain Barrier (BBB) and fitting the hydrophobic pocket of the receptor.

Materials
  • Scaffold: 3-(Piperidin-3-yl)pyridine dihydrochloride (CAS: 6456-86-6 or chiral equivalent).

  • Reagents: Sodium triacetoxyborohydride (STAB), Glacial Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

  • Aldehyde Monomers: Diverse set (aromatic, heteroaromatic, aliphatic).

Step-by-Step Methodology
  • Free Base Preparation (Critical):

    • Dissolve the dihydrochloride salt in minimal water.

    • Adjust pH to >10 using 2N NaOH.

    • Extract 3x with Dichloromethane (DCM). Dry over

      
       and concentrate. Note: The free base is an oil and sensitive to oxidation; use immediately.
      
  • Reaction Setup (96-well block or individual vials):

    • Dissolve the scaffold (1.0 equiv, 0.2 mmol) in DCE (2 mL).

    • Add the specific Aldehyde monomer (1.1 equiv).

    • Add Glacial AcOH (1.5 equiv) to catalyze imine formation.

    • Incubation: Shake at Room Temperature (RT) for 30 minutes.

  • Reduction:

    • Add STAB (1.5 equiv) in one portion.

    • Caution: Gas evolution (

      
      ) may occur.
      
    • Seal and shake at RT for 12–16 hours.

  • Quench and Workup:

    • Quench with sat.

      
       (1 mL).
      
    • Extract organic phase (DCE layer).

    • Pass through a phase separator cartridge.

  • Purification & Validation:

    • Evaporate solvent.[1]

    • Purify via Prep-HPLC (Reverse phase, C18, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Validation: Verify mass via LC-MS (ESI+). Purity >95% required for biological assay.

Biological Validation Protocol: Calcium Flux Assay

Objective: Measure agonist activity at


 nAChR using a fluorescence-based calcium assay.
System:  FLIPR (Fluorometric Imaging Plate Reader) or equivalent.
Reagents
  • Cell Line: HEK293 stably expressing human

    
     nAChR and the chaperone protein RIC-3 (to ensure surface expression).
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist Control: Epibatidine or PNU-282987.

Step-by-Step Methodology
  • Cell Plating:

    • Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates.

    • Incubate 24h at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove media.[1] Wash 1x with Assay Buffer (HBSS + 20 mM HEPES).

    • Add Fluo-4 AM loading solution (containing Probenecid to inhibit anion transport).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (The "Read"):

    • Prepare compound plates (10-point dose-response, starting at 10

      
      M).
      
    • Transfer to FLIPR instrument.

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Add compounds automatically.

    • Response: Record fluorescence for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline / baseline).
      
    • Fit data to a sigmoidal dose-response curve to determine

      
      .
      

Case Study: Structure-Activity Relationship (SAR)

The following data summarizes the effect of N1'-substitution on


 nAChR affinity, demonstrating the utility of the protocol described above.

Table 1: SAR of N-substituted 3-(piperidin-3-yl)pyridine derivatives

Compound IDR-Group (N1' substituent)

(nM) [

]
LogP (Calc)Notes
ANA-01 H (Parent Scaffold)1200.8Moderate affinity, low BBB pen.
ANA-02 Methyl451.2Improved potency (steric fit).
ANA-03 Benzyl152.6Hydrophobic pocket interaction.
ANA-04 4-Methoxybenzyl82.5H-bond acceptor adds potency.
ANA-05 4-Nitrobenzyl>10002.4Electron withdrawal detrimental.

Interpretation: The scaffold tolerates hydrophobic bulk on the piperidine nitrogen. Electron-rich aromatic substituents (ANA-04) significantly enhance affinity, likely due to


 interactions or specific hydrogen bonding within the receptor vestibule.

Mechanism of Action Visualization

Understanding the signaling pathway is crucial for interpreting assay results. The diagram below depicts the


 nAChR activation pathway triggered by the scaffold.

Pathway Ligand Ligand (Anabasine Analog) Receptor α7 nAChR (Orthosteric Site) Ligand->Receptor Binds Channel Ion Channel Opening Receptor->Channel Conformational Change Calcium Ca2+ Influx Channel->Calcium Permeability Signaling Downstream Signaling (ERK/CREB) Calcium->Signaling Activates Response Neuroprotection / Cognitive Enhancement Signaling->Response Modulates

Figure 2: Signal transduction pathway initiated by ligand binding to the


 nicotinic acetylcholine receptor.

References

  • Privileged Scaffolds in GPCR Design: Source: Welsch, M. E., et al. (2010). "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology.

  • Anabaseine/Anabasine Chemistry & Pharmacology: Source: Kem, W. R., et al. (2004). "The alpha7 nicotinic receptor as a target for cognition enhancement." Journal of Pharmacology and Experimental Therapeutics.

  • Synthesis of 3-Substituted Piperidines: Source: Watson, P. S., et al. (2003). "A diastereoselective synthesis of 2,3-disubstituted piperidines." Organic Letters.

  • nAChR Calcium Flux Assay Protocols: Source: Dunlop, J., et al. (2007). "In vitro screening strategies for nicotinic receptor ligands." Biochemical Pharmacology.

Sources

Application Notes & Protocols for 3-(Piperidin-3-yl)pyridine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the neuropharmacological applications of the 3-(Piperidin-3-yl)pyridine scaffold. It offers in-depth theoretical background, practical application notes, and detailed experimental protocols to facilitate the investigation of this compound class and its derivatives.

Introduction: The 3-(Piperidin-3-yl)pyridine Scaffold - A Privileged Motif for CNS Drug Discovery

The 3-(Piperidin-3-yl)pyridine core is a heterocyclic organic structure that has garnered significant interest in medicinal chemistry.[1] Its unique architecture, combining a basic piperidine ring with an aromatic pyridine moiety, makes it a versatile building block for creating compounds with diverse pharmacological activities.[2] Notably, its structural resemblance to endogenous neurotransmitters and natural alkaloids, such as nicotine, positions it as a prime candidate for targeting receptors within the central nervous system (CNS).[3]

The primary focus of research into this scaffold has been its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels involved in a wide array of neurological functions including learning, memory, attention, and addiction.[4] Modulation of these receptors presents a promising therapeutic strategy for a range of disorders, from cognitive impairment in Alzheimer's and Parkinson's disease to addiction and inflammatory conditions.[5][6]

This guide will delve into the core applications of 3-(Piperidin-3-yl)pyridine derivatives, providing the scientific rationale and step-by-step methodologies for their characterization, from initial receptor binding to functional activity and in vivo behavioral assessment.

Part 1: Primary Mechanism of Action - Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The neuropharmacological effects of many 3-(Piperidin-3-yl)pyridine derivatives are mediated through their interaction with nAChRs. These receptors are pentameric ion channels that, upon binding to agonists like acetylcholine, open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization and the modulation of neurotransmitter release.[4]

The 3-(Piperidin-3-yl)pyridine structure can effectively mimic the action of acetylcholine, binding to the orthosteric site on the extracellular domain of the nAChR.[4] Depending on the specific substitutions on the pyridine and piperidine rings, these compounds can act as full agonists, partial agonists, or even allosteric modulators, with varying selectivity for different nAChR subtypes (e.g., α4β2, α7). This tunability is key to their therapeutic potential. For instance, α4β2 partial agonists are explored for smoking cessation, while α7 agonists and positive allosteric modulators (PAMs) are investigated as cognitive enhancers.[5][7]

nAChR_Signaling_Pathway Ligand 3-(Piperidin-3-yl)pyridine Derivative (Agonist) nAChR nAChR Ligand->nAChR Binds to Orthosteric Site Ion_Influx Cation Influx (Na⁺, Ca²⁺) Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca²⁺] Ion_Influx->Ca_Signal Downstream Downstream Cellular Responses: - Neurotransmitter Release - Gene Expression Changes - Synaptic Plasticity Depolarization->Downstream Ca_Signal->Downstream nAChR->Ion_Influx Channel Opening

Part 2: Application Notes & In Vitro Characterization

The initial evaluation of any novel compound requires a robust in vitro pharmacological profile. This involves quantifying its affinity for the target receptor and its functional effect upon binding.

Application Note 1: Assessing Receptor Binding Affinity

Causality Behind the Experiment: Before assessing function, it is crucial to confirm and quantify the physical interaction between the compound and its target. A radioligand binding assay is the gold standard for determining a compound's binding affinity (expressed as the inhibition constant, Kᵢ). This value indicates the concentration of the test compound required to occupy 50% of the receptors at equilibrium, providing a direct measure of binding potency. A lower Kᵢ value signifies a higher binding affinity.

Protocol: Radioligand Competition Binding Assay for α4β2 nAChRs

This protocol describes a competition experiment to determine the Kᵢ of a test compound at the human α4β2 nAChR subtype, which is abundant in the brain.[5][8]

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells) or rat brain homogenate.

  • Radioligand: [³H]Cytisine (Specific Activity: 20-40 Ci/mmol).[8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding Control: Nicotine (10 µM final concentration).[5]

  • Test Compound: 3-(Piperidin-3-yl)pyridine derivative, serially diluted.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration of 50-100 µ g/well . Keep on ice.[9]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Nicotine.

    • Test Compound: 50 µL of each serial dilution of the 3-(Piperidin-3-yl)pyridine derivative.

  • Add Radioligand: Add 50 µL of [³H]Cytisine (at a final concentration near its Kₔ, typically 0.5-1.0 nM) to all wells.[5]

  • Add Membranes: Add 150 µL of the membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.[5] The low temperature minimizes receptor degradation and metabolism of the compounds.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[9]

CompoundnAChR SubtypeKᵢ (nM)
3-(Piperidin-3-yl)pyridine (Parent)α4β285.2
Derivative A (N-Methyl)α4β215.6
Derivative B (5-Fluoro-pyridyl)α4β25.3
Derivative A (N-Methyl)α7>10,000
Derivative B (5-Fluoro-pyridyl)α7850.7
Table 1: Representative binding affinity data for 3-(Piperidin-3-yl)pyridine derivatives at different nAChR subtypes.
Application Note 2: Determining Functional Potency and Efficacy

Causality Behind the Experiment: Binding does not equate to activation. A functional assay is required to determine whether a compound is an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or diminishes the effect of an agonist). For nAChRs, activation leads to calcium influx, which can be measured using calcium-sensitive fluorescent dyes. This allows for the determination of potency (EC₅₀, the concentration for half-maximal effect) and efficacy (Eₘₐₓ, the maximum response relative to a reference agonist).

Protocol: Calcium Flux Functional Assay for α7 nAChRs

This protocol uses a fluorometric imaging plate reader (FLIPR) to measure calcium influx in a human neuroblastoma cell line (e.g., IMR-32) that endogenously expresses α7 nAChRs. A key insight for α7 receptors, which desensitize very rapidly, is the use of a Type II Positive Allosteric Modulator (PAM) to slow desensitization and amplify the signal to a detectable level.[10]

Materials:

  • Cell Line: IMR-32 cells or a recombinant cell line expressing human α7 nAChRs.

  • Culture Medium: Standard cell culture medium (e.g., EMEM with 10% FBS).

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well cell culture plates.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium assay kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference Agonist: Acetylcholine or a selective α7 agonist like PNU-282987.

  • α7 PAM: PNU-120596 (Type II PAM).[10]

  • Test Compound: 3-(Piperidin-3-yl)pyridine derivative, serially diluted.

  • Instrumentation: FLIPR or similar fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed cells into the assay plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (prepared according to the manufacturer's instructions in Assay Buffer). Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a separate "source" plate containing serial dilutions of the test compound and the reference agonist in Assay Buffer.

  • Assay Execution (FLIPR):

    • Place both the cell plate and the source plate into the FLIPR instrument.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • Key Step: The instrument will then add a solution containing the α7 PAM (e.g., 10 µM PNU-120596) and the test compound/agonist simultaneously to the cell plate.[10] The inclusion of the PAM is critical for robust signal detection.

    • Continue to record fluorescence intensity for 2-3 minutes to capture the full calcium transient.

  • Data Analysis:

    • The response is typically measured as the maximum change in fluorescence intensity over baseline.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

    • Efficacy is often expressed as a percentage of the maximal response induced by the reference agonist.

In_Vitro_Workflow start Test Compound (3-Piperidinyl-pyridine Derivative) prep_binding prep_binding start->prep_binding prep_func prep_func start->prep_func result In Vitro Pharmacological Profile analyze_binding analyze_binding analyze_binding->result analyze_func analyze_func analyze_func->result

Part 3: Application Notes & In Vivo Evaluation

Promising in vitro candidates must be evaluated in vivo to assess their pharmacokinetic properties, safety, and efficacy in relevant behavioral models.

Application Note 3: Investigating Pro-Cognitive Effects

Causality Behind the Experiment: Deficits in cholinergic signaling are a hallmark of Alzheimer's disease. nAChR agonists, particularly α7 selective compounds, are hypothesized to enhance cognitive function by improving attention and memory consolidation processes.[11] Animal models are essential to test this hypothesis. The Novel Object Recognition (NOR) task is a widely used assay that leverages the innate tendency of rodents to explore novelty. It provides a measure of recognition memory without the need for external reinforcement or punishment.[12]

Protocol: Novel Object Recognition (NOR) Task in Mice

Materials:

  • Subjects: Adult mice (e.g., C57BL/6).

  • Apparatus: An open-field arena (e.g., 40x40x40 cm), made of non-porous material for easy cleaning.

  • Objects: Two sets of three identical objects. Objects should be heavy enough that mice cannot displace them, lack natural significance, and be easily cleaned (e.g., glass flasks, metal blocks).

  • Test Compound: 3-(Piperidin-3-yl)pyridine derivative, formulated in a suitable vehicle (e.g., saline, DMSO/saline).

  • Video Recording and Analysis Software.

Procedure:

  • Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow exploration and reduce anxiety.

  • Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) 30 minutes before the training session. The timing should be based on known pharmacokinetic data if available.

  • Training/Familiarization (Day 2): Place two identical objects (A1 and A2) in opposite corners of the arena. Allow the mouse to explore the arena and objects for 10 minutes. The time spent exploring each object is recorded.

  • Retention Interval: Return the mouse to its home cage. The interval can be short-term (e.g., 1 hour) or long-term (e.g., 24 hours).

  • Testing (Day 2 or 3): Place the mouse back into the arena, where one of the familiar objects has been replaced by a novel object (A and B). Allow the mouse to explore for 5 minutes.

  • Data Analysis:

    • Exploration is defined as the mouse's nose being pointed toward the object within a 2 cm distance.

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time) .

    • A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one. A DI near zero suggests a memory deficit.

    • Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An effective cognitive enhancer would be expected to increase the DI, particularly in models of cognitive impairment.

Application Note 4: Assessing Potential for Addiction and Reward

Causality Behind the Experiment: The α4β2 nAChR subtype is central to the rewarding and addictive properties of nicotine.[5] Compounds targeting these receptors must be evaluated for their own abuse potential. The Conditioned Place Preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug. It is based on classical conditioning, where the rewarding effects of a drug are associated with a specific environment.[13]

Protocol: Conditioned Place Preference (CPP) in Rats

Materials:

  • Subjects: Adult rats (e.g., Sprague-Dawley).

  • Apparatus: A three-chamber CPP box. Two larger conditioning chambers are distinguished by different visual (e.g., stripes vs. spots) and tactile (e.g., grid vs. mesh floor) cues, connected by a smaller neutral start chamber.

  • Test Compound and vehicle.

Procedure:

  • Pre-Test (Day 1): Place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each of the two large chambers to determine any initial, unconditioned preference. Animals showing a strong preference for one side (>80% of the time) are typically excluded.

  • Conditioning (Days 2-9): This phase consists of 8 days of conditioning sessions (one 30-minute session per day).

    • Drug Conditioning (4 sessions): On alternating days, administer the test compound and immediately confine the rat to its initially non-preferred chamber for 30 minutes.

    • Vehicle Conditioning (4 sessions): On the other days, administer the vehicle and confine the rat to its initially preferred chamber for 30 minutes. This counterbalancing design minimizes the influence of initial preference.

  • Post-Test (Day 10): In a drug-free state, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes, as in the pre-test.

  • Data Analysis:

    • Calculate the Preference Score = (Time in drug-paired chamber during post-test) - (Time in drug-paired chamber during pre-test).

    • A significant positive score indicates that the drug has rewarding properties (the animal now prefers the environment associated with the drug).

    • A significant negative score indicates aversive properties.

    • No significant change suggests the drug is neutral at the tested dose.

References

  • PubMed Central. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Available at: [Link]

  • PubMed Central. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]

  • ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Available at: [Link]

  • UPCommons. European Journal of Medicinal Chemistry. Available at: [Link]

  • SlidePlayer. Pyridine –piperidine-pyrolidine alkaloids. Available at: [Link]

  • Meiler Lab Vanderbilt University. Nicotinic Acetylcholine Receptors (nAChR). Available at: [Link]

  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Available at: [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available at: [Link]

  • PubMed. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Available at: [Link]

  • PubMed. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. Available at: [Link]

  • PubMed. In vitro screening strategies for nicotinic receptor ligands. Available at: [Link]

  • PubMed Central. Computational models of behavioral addictions: state of the art and future directions. Available at: [Link]

  • PubMed. Zebrafish models for studying cognitive enhancers. Available at: [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ResearchGate. In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. Available at: [Link]

  • ACS Publications. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. Available at: [Link]

  • PubMed Central. Pyridine alkaloids with activity in the central nervous system. Available at: [Link]

  • Icahn School of Medicine at Mount Sinai. Behavioral Models of Addiction & Depression. Available at: [Link]

  • Journal of Neuroscience. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Available at: [Link]

  • PubMed. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Available at: [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. Available at: [Link]

  • Inotiv. Animal Models of Addiction. Available at: [Link]

  • PNAS. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Available at: [Link]

  • Frontiers in Psychiatry. The Psychonauts' World of Cognitive Enhancers. Available at: [Link]

  • bioRxiv. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. Available at: [Link]

  • ResearchGate. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available at: [Link]

  • PubMed Central. The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Available at: [Link]

  • PubMed Central. Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. Available at: [Link]

  • Frontiers in Behavioral Neuroscience. Understanding Addiction Using Animal Models. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Research & Reviews: A Journal of Pharmacology. A Study on Nootropic Effect of Daucus Carota in Animal Models. Available at: [Link]

  • National Academies Press. Behavioral Research - Pathways of Addiction. Available at: [Link]

  • PubMed. Influence of nicotinamide on neurobehavioral effects of 3-acetylpyridine. Available at: [Link]

  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

  • PubMed. Neuroprotective effect of apelin-13 and other apelin forms-a review. Available at: [Link]

  • PubMed. Neuroprotection of atractylenolide III from Atractylodis macrocephalae against glutamate-induced neuronal apoptosis via inhibiting caspase signaling pathway. Available at: [Link]

Sources

Application Note: Development of Next-Generation Antibacterial Agents from Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of ESKAPE pathogens (e.g., S. aureus, P. aeruginosa) necessitates the development of novel antimicrobial scaffolds. The pyridine ring, a nitrogen-containing heterocycle, serves as a privileged pharmacophore due to its ability to engage in hydrogen bonding,


-stacking interactions, and coordination with metalloenzymes (e.g., DNA gyrase). This guide provides a comprehensive technical workflow for developing pyridine-based antibacterial agents, focusing on Rational SAR Design , Modular Synthesis (Hydrazone-Pyridine Hybrids) , and CLSI-Standardized Biological Evaluation .

Part 1: Rational Drug Design & SAR Logic

The Pyridine Advantage

Unlike aliphatic chains, the pyridine ring offers a rigid planar structure that fits into the ATP-binding pockets of bacterial enzymes.

  • Electronic Modulation: The nitrogen atom at position 1 acts as a hydrogen bond acceptor.

  • Positional Versatility:

    • C2 Position: Ideal for introducing hydrazine or amide linkers to extend the molecule into hydrophobic pockets.

    • C3/C5 Positions: Electron-withdrawing groups (e.g., -F, -NO

      
      ) here often enhance metabolic stability and cell wall penetration.
      
    • C4 Position: Bulky substitutions here can disrupt bacterial efflux pump recognition.

Target Mechanism: DNA Gyrase Inhibition

Pyridine derivatives frequently target the DNA Gyrase B subunit (GyrB) . The pyridine nitrogen often forms a water-mediated hydrogen bond with Asp73 (in E. coli numbering), while C2-substituents extend to interact with the conserved Val43/Asn46 region.

SAR Decision Matrix (Visualization)

SAR_Logic Pyridine Pyridine Core (Scaffold) Pos1 N1 Position H-Bond Acceptor (Essential for GyrB binding) Pyridine->Pos1 Pos2 C2 Functionalization Linker Attachment (Hydrazone/Amide) Pyridine->Pos2 Pos3 C3/C5 Substitution Electronic Tuning (-F, -Cl, -NO2) Pyridine->Pos3 Pos4 C4 Substitution Lipophilicity/Efflux (Aryl/Heteroaryl groups) Pyridine->Pos4 Target Specificity Target Specificity Pos2->Target Specificity Metabolic Stability Metabolic Stability Pos3->Metabolic Stability Membrane Permeability Membrane Permeability Pos4->Membrane Permeability

Figure 1: Structure-Activity Relationship (SAR) logic for pyridine optimization. Substitutions at specific positions drive distinct pharmacological outcomes.

Part 2: Chemical Synthesis Protocol

Objective: Synthesis of N'-benzylidene-2-hydrazinopyridine derivatives. Rationale: This protocol utilizes a Schiff base condensation. The hydrazone linker (-CH=N-NH-) is bioisosteric to peptide bonds but resistant to proteases, providing an excellent scaffold for hydrogen bonding within the bacterial active site.

Protocol 1: Modular Synthesis of Pyridine-Hydrazone Hybrids

Reagents:

  • 2-Hydrazinopyridine (Starting Material)

  • Substituted Benzaldehydes (e.g., 4-Nitrobenzaldehyde, 2,4-Dichlorobenzaldehyde)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Stoichiometry Setup: In a 100 mL round-bottom flask, dissolve 2-hydrazinopyridine (1.0 mmol) in 15 mL of absolute ethanol .

    • Note: Ensure the pyridine derivative is fully solubilized before adding the aldehyde to prevent localized precipitation.

  • Aldehyde Addition: Add the appropriate substituted benzaldehyde (1.0 mmol) dropwise to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid .

    • Mechanism:[1][2][3] Acid catalyzes the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Attach a condenser and reflux the mixture at 78-80°C for 4–6 hours .

    • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Look for the disappearance of the aldehyde spot.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The product should precipitate as a solid.

    • Troubleshooting: If no precipitate forms, evaporate 50% of the solvent under reduced pressure and re-cool.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and recrystallize from hot ethanol/DMF mixtures to ensure >98% purity.

  • Validation: Confirm structure via

    
    H-NMR. The azomethine proton (-CH=N-) typically appears as a singlet between 
    
    
    
    8.0–8.6 ppm.

Part 3: Biological Evaluation (MIC Assay)

Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests).[4] Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

Protocol 2: Broth Microdilution Assay

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted.

  • 96-well microtiter plates (U-bottom).

  • Resazurin dye (0.015%) (Optional, for visual endpoint).

  • Standard Antibiotic Control (e.g., Ciprofloxacin).

Workflow:

  • Inoculum Preparation:

    • Prepare a direct colony suspension of bacteria in saline equivalent to a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in MHB to achieve a final testing concentration of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dissolve the pyridine derivative in DMSO (Stock: 10 mg/mL).

    • In the 96-well plate, perform two-fold serial dilutions using MHB.

    • Range: Test concentrations from 512

      
      g/mL down to 0.25 
      
      
      
      g/mL.
    • Control: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Inoculation:

    • Add 50

      
      L of the diluted bacterial inoculum to each well containing 50 
      
      
      
      L of compound solution.
    • Include Growth Control (Bacteria + Media + DMSO) and Sterility Control (Media only).

  • Incubation:

    • Seal plates with breathable film.

    • Incubate at 35 ± 2°C for 16–20 hours in an ambient air incubator.

  • Readout:

    • Visual: The MIC is the lowest concentration showing no visible turbidity.

    • Resazurin Modification: Add 30

      
      L of Resazurin solution. Incubate for 1–2 hours.
      
      • Blue = No Growth (Inhibition).

      • Pink = Growth (Metabolic reduction of dye).

Data Interpretation Table:

Compound IDR1 (C2-Linker)R2 (Aryl-Subst)MIC (S. aureus) [

g/mL]
MIC (E. coli) [

g/mL]
Interpretation
PYR-01 Hydrazone4-H64>128Low Activity
PYR-02 Hydrazone4-NO

832Moderate
PYR-03 Hydrazone2,4-diCl0.5 4 High Potency
Cipro --0.250.015Control

Part 4: Mechanism of Action (In Silico Validation)

Objective: Validate the binding mode of the synthesized hit (PYR-03) against DNA Gyrase B.

Protocol 3: Molecular Docking Workflow

Software: AutoDock Vina / PyRx / Discovery Studio.[5] Target PDB: 1KZN (E. coli DNA Gyrase B with Clorobiocin).[6][7]

Workflow Diagram:

Docking_Workflow PDB 1. Protein Prep (PDB: 1KZN) Remove Water/Ligands Add Polar Hydrogens Grid 3. Grid Generation Center: ATP Binding Pocket Box: 25x25x25 Å PDB->Grid Ligand 2. Ligand Prep (PYR-03) Energy Minimization (MMFF94) Convert to PDBQT Dock 4. Docking (AutoDock Vina) Exhaustiveness: 8 Modes: 9 Ligand->Dock Grid->Dock Analyze 5. Interaction Analysis H-Bonds (Asp73) Pi-Stacking Dock->Analyze

Figure 2: Computational docking workflow to predict binding affinity and orientation.

Analysis Checklist:

  • Binding Energy: Look for

    
     kcal/mol.
    
  • Key Residues: Check for H-bonds with Asp73 (crucial for ATPase inhibition) and hydrophobic interactions with Val43 .

  • RMSD: Ensure the docked pose overlaps with the co-crystallized ligand (RMSD < 2.0 Å).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][4]

  • Mishra, C. B., et al. (2023). "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Journal of Chemistry. [Link]

  • Swebocki, T., et al. (2023). "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io. [Link]

  • Bhatia, R., et al. (2021). "Structure-activity relationship study of the synthesized pyridine and thienopyridine compounds." ResearchGate. [Link]

  • RCSB Protein Data Bank. (2002). Crystal Structure of E. coli DNA Gyrase B (PDB: 1KZN). [Link]

Sources

Application Note: A Practical Guide to the Synthesis and Evaluation of 3-(Piperidin-3-yl)pyridine Derivatives as Potent and Selective LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of 3-(piperidin-3-yl)pyridine derivatives as inhibitors of Lysine-Specific Demethylase 1 (LSD1). We delve into the scientific rationale, provide detailed, field-tested synthetic protocols, and outline robust methodologies for biological evaluation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical and biological principles.

Introduction: LSD1 as a Key Epigenetic Target in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] The demethylation of H3K4, a mark generally associated with active gene transcription, leads to transcriptional repression.[3] Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation. This dual function positions LSD1 as a pivotal regulator of gene expression.

Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and neuroblastoma, where it contributes to the maintenance of an undifferentiated, proliferative state.[3][4] Consequently, the development of small-molecule inhibitors of LSD1 has emerged as a promising therapeutic strategy. The 3-(piperidin-3-yl)pyridine scaffold has been identified as a particularly effective structural motif for achieving high potency and selectivity against LSD1.[4][5]

The Catalytic Cycle and Mechanism of LSD1 Inhibition

LSD1 catalyzes the demethylation of its histone substrates through a flavin-dependent oxidative process.[2][6] The catalytic cycle involves the transfer of a hydride from the methyl-lysine substrate to the FAD cofactor, generating a reduced FAD (FADH₂) and an iminium intermediate. This intermediate is then hydrolyzed to produce the demethylated lysine and formaldehyde. Molecular oxygen subsequently re-oxidizes FADH₂ to FAD, producing hydrogen peroxide as a byproduct.[7]

3-(Piperidin-3-yl)pyridine derivatives act as competitive inhibitors, binding to the substrate-binding pocket of LSD1.[4][5] X-ray crystallography studies have revealed that the piperidine nitrogen forms key interactions with residues such as Asp555, while other parts of the molecule occupy hydrophobic pockets within the active site, preventing the binding of the histone H3 tail.[8][9]

LSD1_Catalytic_Cycle cluster_cycle LSD1 Catalytic Cycle cluster_inhibition Inhibition LSD1(FAD) LSD1(FAD) LSD1(FAD)-H3K4me2 LSD1(FAD)-H3K4me2 LSD1(FAD)->LSD1(FAD)-H3K4me2 Substrate Binding H3K4me2 H3K4me2 H3K4me2->LSD1(FAD)-H3K4me2 Iminium_Intermediate Iminium_Intermediate LSD1(FAD)-H3K4me2->Iminium_Intermediate Hydride Transfer LSD1(FADH2) LSD1(FADH2) Iminium_Intermediate->LSD1(FADH2) H3K4me1 H3K4me1 Iminium_Intermediate->H3K4me1 Hydrolysis Formaldehyde Formaldehyde Iminium_Intermediate->Formaldehyde LSD1(FADH2)->LSD1(FAD) Re-oxidation H2O2 H2O2 LSD1(FADH2)->H2O2 H2O H2O H2O->Iminium_Intermediate O2 O2 O2->LSD1(FADH2) Inhibitor 3-(Piperidin-3-yl)pyridine Derivative Inhibitor->LSD1(FAD) Competitive Binding

Figure 1: The catalytic cycle of LSD1 and its inhibition.

Synthesis of 3-(Piperidin-3-yl)pyridine Derivatives

The synthesis of 3-(piperidin-3-yl)pyridine derivatives can be achieved through a multi-step sequence starting from commercially available materials. The following protocol outlines a general and robust synthetic route.

General Synthetic Scheme

Synthesis_Workflow A Starting Material (e.g., 2,6-dichloropyridine) B Step 1: Nucleophilic Aromatic Substitution (SNAr with piperidine derivative) A->B C Intermediate 1 B->C D Step 2: Buchwald-Hartwig Cross-Coupling (with tert-butylcarbamate) C->D E Intermediate 2 (Boc-protected) D->E F Step 3: Boc Deprotection (e.g., TFA in DCM) E->F G Intermediate 3 (Amine) F->G H Step 4: Functionalization (e.g., Guanylation or other modifications) G->H I Final Product (3-(Piperidin-3-yl)pyridine derivative) H->I

Figure 2: General synthetic workflow for 3-(piperidin-3-yl)pyridine derivatives.

Detailed Experimental Protocol

Materials and Reagents:

  • 2,6-Dichloropyridine

  • Piperidine

  • Potassium phosphate (K₃PO₄)

  • Dioxane

  • tert-Butyl carbamate

  • Palladium(II) acetate (Pd(OAc)₂)

  • XantPhos

  • Cesium carbonate (Cs₂CO₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Di-Boc-S-methylisothiourea

  • Mercury(II) chloride (HgCl₂)

  • Triethylamine (NEt₃)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Step 1: Synthesis of 2-chloro-6-(piperidin-1-yl)pyridine [10]

  • To a solution of 2,6-dichloropyridine (1.0 eq) in dioxane, add piperidine (1.2 eq) and K₃PO₄ (2.0 eq).

  • Heat the reaction mixture at 105 °C for 36 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-6-(piperidin-1-yl)pyridine.

Causality: The use of a strong base like K₃PO₄ facilitates the nucleophilic aromatic substitution (SNAr) reaction by deprotonating the piperidine, increasing its nucleophilicity. Dioxane is a suitable high-boiling point solvent for this reaction.

Step 2: Synthesis of tert-butyl (6-(piperidin-1-yl)pyridin-2-yl)carbamate [10]

  • To a solution of 2-chloro-6-(piperidin-1-yl)pyridine (1.0 eq) in dioxane, add tert-butyl carbamate (1.5 eq), Pd(OAc)₂ (0.05 eq), XantPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 70 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter through Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the Boc-protected intermediate.

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. XantPhos is a bulky electron-rich ligand that promotes the catalytic cycle, and Cs₂CO₃ acts as the base.

Step 3: Synthesis of 6-(piperidin-1-yl)pyridin-2-amine [10]

  • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer and concentrate to obtain the desired amine, which can often be used in the next step without further purification.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

Step 4: Synthesis of 1-(6-(piperidin-1-yl)pyridin-2-yl)guanidine (Example Functionalization) [10]

  • To a solution of 6-(piperidin-1-yl)pyridin-2-amine (1.0 eq) in DCM, add N,N'-Di-Boc-S-methylisothiourea (1.2 eq), HgCl₂ (1.1 eq), and NEt₃ (3.0 eq).

  • Stir the reaction at room temperature for 16 hours.

  • Monitor by TLC.

  • Upon completion, dilute the mixture with DCM and wash with water.

  • Dry the organic layer and concentrate.

  • Purify the crude product by column chromatography.

  • The resulting Boc-protected guanidine can be deprotected using TFA in DCM as described in Step 3 to yield the final guanidine derivative.

Causality: This guanylation reaction proceeds via the activation of the isothiourea reagent with HgCl₂, followed by nucleophilic attack by the amine. NEt₃ is used as a base to neutralize the HCl generated during the reaction.

Data Presentation: Structure-Activity Relationship (SAR)

The potency and selectivity of 3-(piperidin-3-yl)pyridine derivatives are highly dependent on the substituents on the pyridine and piperidine rings. The following table summarizes representative data from the literature.

Compound IDLSD1 IC₅₀ (nM)[11]MAO-A IC₅₀ (µM)[11]MAO-B IC₅₀ (µM)[11]
1 4-BenzyloxyH9.8>100>100
2 4-(6-Fluoropyridin-3-yl)H77>100>100
3 4-BromoH35>100>100
16 4-HPiperidin-4-ylmethyl622.41.8

Note: The table presents a selection of compounds to illustrate SAR trends. For a comprehensive understanding, refer to the cited literature.[11][12]

Biological Evaluation: Protocols for LSD1 Inhibition Assays

The biological activity of the synthesized compounds should be evaluated using robust and reproducible in vitro assays.

In Vitro LSD1 Inhibition Assay (HRP-Coupled)[13][14]

This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.

HRP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare serial dilutions of test compounds E Pre-incubate LSD1 enzyme with test compounds A->E B Prepare LSD1 enzyme solution B->E C Prepare H3K4me2 peptide substrate solution F Initiate reaction by adding H3K4me2 substrate C->F D Prepare detection mix (Amplex Red, HRP) H Stop reaction and add detection mix D->H E->F G Incubate at 37°C F->G G->H I Incubate at room temperature (in dark) H->I J Measure fluorescence (Ex: 540 nm, Em: 590 nm) I->J K Calculate percent inhibition J->K L Plot dose-response curve K->L M Determine IC50 value L->M

Figure 3: Workflow for the HRP-coupled LSD1 inhibition assay.

Protocol:

  • Prepare serial dilutions of the test compounds in assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • In a 96-well black plate, add the test compounds and pre-incubate with recombinant human LSD1 enzyme for 15 minutes on ice.

  • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction and add the detection mix containing Amplex Red and horseradish peroxidase (HRP).

  • Incubate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).

  • Calculate the percentage of inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

To assess the anti-cancer activity of the inhibitors, cell viability assays can be performed on relevant cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MV4-11 for AML) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72-96 hours.

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Determine the EC₅₀ value, the concentration at which the compound inhibits cell growth by 50%.

Conclusion

The 3-(piperidin-3-yl)pyridine scaffold represents a versatile and highly effective starting point for the development of potent and selective LSD1 inhibitors. The synthetic routes outlined in this guide are robust and adaptable, allowing for the generation of diverse chemical libraries for SAR studies. The provided protocols for biological evaluation will enable researchers to accurately characterize the inhibitory potential of their synthesized compounds. With a strong understanding of the underlying principles of synthesis and biological testing, the development of novel epigenetic therapies targeting LSD1 is an achievable and promising endeavor in the fight against cancer.

References

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 375-389. [Link][3][4][5]

  • PubMed Central. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. National Center for Biotechnology Information. [Link][3][5]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(23), 5727. [Link][10]

  • Open Research@CSIR-NIScPR. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 57B, 1260-1264. [Link]

  • Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacology & Translational Science, 4(6), 1857-1868. [Link][13]

  • EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). [Link][14]

  • Sato, S., et al. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(7), 1568. [Link][8]

  • Culhane, J. C., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 241–259. [Link][15]

  • ResearchGate. (2021). Biochemical characterization of LSD1 inhibitors. Dose−response curves... [Link][16]

  • Mattevi, A. (2006). Histone demethylation catalysed by LSD1 is a flavin-dependent oxidative process. International journal of molecular medicine, 17(2), 349-353. [Link][6]

  • MDPI. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(16), 4994. [Link][17]

  • Zhou, C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PloS one, 12(2), e0170301. [Link][11]

  • Malla, S., et al. (2023). The catalytic-independent function of LSD1 modulates the epigenetic landscape of mouse embryonic stem cells. bioRxiv. [Link][1]

  • PLOS One. (2011). Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study. [Link][18]

  • Wang, T., et al. (2011). Catalytic Mechanism Investigation of Lysine-Specific Demethylase 1 (LSD1): A Computational Study. PLoS ONE, 6(9), e25444. [Link][2]

  • PubMed Central. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. National Center for Biotechnology Information. [Link][9]

  • Fiskus, W., et al. (2017). LSD1: Biologic Roles and Therapeutic Targeting. Cold Spring Harbor perspectives in medicine, 7(12), a029244. [Link][7]

  • PubMed. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. [Link][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Rhodium-Catalyzed Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Status: Online | Tier: Advanced Research Support

Welcome to the Rhodium Catalysis Optimization Hub

Subject: Troubleshooting Yield & Selectivity in Pyridine C–H Functionalization Assigned Specialist: Senior Application Scientist, Organometallic Division

You are likely here because your pyridine substrate is either killing your rhodium catalyst or yielding a complex mixture of regioisomers.[1] This is the "Pyridine Paradox": the same nitrogen atom that makes pyridine a valuable pharmacophore acts as a potent catalyst poison (Lewis base) and deactivates the ring toward electrophilic C–H activation.

This guide bypasses standard textbook definitions to address the operational failures in


 catalysis, specifically focusing on the Concerted Metalation-Deprotonation (CMD)  pathway.
Module 1: Diagnostic & Troubleshooting (Ticket-Based)
Ticket #001: "My reaction turns black/inactive immediately. <10% Conversion."

Diagnosis: Catalyst Poisoning (N-Binding). Root Cause: The pyridine nitrogen lone pair (


-donation) binds irreversibly to the electrophilic Rh(III) center, displacing the labile ligands required for the catalytic cycle. This creates a thermodynamic sink, preventing the alkene/alkyne coordination necessary for insertion.

Resolution Protocol: The N-Oxide Bypass Do not attempt to brute-force direct pyridine functionalization unless using specific directing groups.

  • Step A (Oxidation): Convert starting material to Pyridine-N-Oxide using m-CPBA or

    
    /MTO.
    
    • Why: The oxygen atom acts as a hemi-labile directing group. It coordinates to Rh to direct C2-activation but is not strong enough to poison the catalyst.

  • Step B (Functionalization): Run the

    
     coupling.
    
  • Step C (Reduction): Post-reaction reduction using Zn/acetic acid or

    
    .
    

Visual Logic: The N-Oxide Advantage

PyridinePoisoning cluster_0 Direct Pyridine (Failure Mode) cluster_1 N-Oxide Strategy (Success Mode) Pyr Pyridine Substrate Rh Rh(III) Catalyst Pyr->Rh Strong Lewis Base Dead Dead Complex (Irreversible N-Rh Bond) Rh->Dead Poisoning PyrOx Pyridine N-Oxide RhActive Rh(III) Active Species PyrOx->RhActive Weak Coordination Coord O-Coordination (Hemi-labile) RhActive->Coord Cycle Enters Catalytic Cycle Coord->Cycle C-H Activation

Figure 1: Mechanism of catalyst poisoning vs. the N-oxide solution. Direct pyridine binding leads to catalytic death, while N-oxide oxygen allows reversible coordination.

Ticket #002: "Reaction works but yield is stalled at 40-50%."

Diagnosis: Inefficient Proton Transfer (CMD Failure). Root Cause: The C–H activation step in Rh(III) catalysis is a Concerted Metalation-Deprotonation (CMD) . This requires a carboxylate ligand (acetate or pivalate) to act as a "proton shuttle," abstracting the proton from the pyridine ring while the Rh forms the C-Metal bond. If your system lacks sufficient carboxylate or is too acidic, this cycle halts.

Resolution Protocol: The Pivalate Tuning

  • Switch Additive: Replace Acetic Acid/Acetate with Pivalic Acid (PivOH) and Cesium Pivalate (CsOPiv) .

    • Why: The steric bulk of the tert-butyl group in pivalate prevents it from bridging two Rh centers (forming inactive dimers), keeping the monomeric active species available.

  • Check Moisture: Rh(III) is robust, but the silver salts often used as oxidants (

    
    , 
    
    
    
    ) are moisture-sensitive. Use molecular sieves (4Å).
Ticket #003: "I am getting a mixture of C2 and C3 isomers."

Diagnosis: Regiocontrol Failure. Root Cause:

  • C2 (Ortho): Favored by chelation assistance (N-oxide, amides).

  • C3 (Meta): Favored by steric bulk or specific transient directing groups.

Resolution Protocol:

  • For C2 Selectivity: Use

    
     dimer  with Pyridine-N-oxide . The 5-membered metallacycle intermediate guarantees C2 insertion.
    
  • For C3 Selectivity: You must block C2 or use a bulky ligand. Switch from

    
     to 
    
    
    
    (1,3-di-tert-butylcyclopentadienyl)
    . The massive steric bulk of
    
    
    clashes with the substrate at the ortho-position, forcing activation at the distal (C3) site.
Module 2: The "Gold Standard" Experimental Protocol

Workflow: C2-Alkenylation of Pyridine N-Oxide (Fagnou-Type Conditions)

This protocol is optimized for reproducibility. It utilizes the N-oxide strategy to prevent catalyst poisoning and Pivalate/Silver synergy for efficient CMD.

Reagents:

  • Substrate: Pyridine-N-oxide (0.2 mmol)

  • Coupling Partner: Ethyl Acrylate (2.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Oxidant/Additive:

    
     (1.0 equiv) or
    
    
    
    (air recycling)
  • CMD Promoter: Pivalic Acid (30 mol%)

  • Solvent: DCE (Dichloroethane) or MeOH (0.1 M concentration)

Step-by-Step Guide:

  • Preparation: In a glovebox or under

    
     flow, charge a screw-cap vial with 
    
    
    
    (3.1 mg) and
    
    
    (55 mg).
  • Substrate Addition: Add Pyridine-N-oxide (19 mg) and Pivalic Acid (6 mg).

  • Solvent: Add anhydrous DCE (2.0 mL).

  • Activation: Add Ethyl Acrylate (40 µL). Seal the tube.

  • Reaction: Heat to 110 °C for 16 hours. Note: High temperature is required to overcome the CMD energy barrier.

  • Workup: Cool to RT. Filter through a Celite pad (elute with DCM) to remove Ag salts.

  • Deoxygenation (Optional): To recover the free pyridine, treat the crude product with

    
     (2 equiv) in 
    
    
    
    at 70 °C for 2 hours.

Yield Optimization Table:

VariableStandard ConditionOptimization for Low YieldReason
Catalyst

Add

(10 mol%)
Generates cationic

species, which is more electrophilic.
Additive AcOHPivOH (30 mol%) Prevents catalyst dimerization; better solubility in organic solvents.
Solvent DCEt-Amyl Alcohol or TFE Polar protic solvents can stabilize the charge separation in the transition state.
Atmosphere Air

/ Argon
While Rh(III) is air-stable, the active catalytic species can degrade over long times at 110°C.
Module 3: Mechanistic Visualization (CMD Cycle)

Understanding the Concerted Metalation-Deprotonation is critical for troubleshooting. If your base is too weak, the cycle stops at "Coordination." If your acid is too strong, it protonates the ligand, killing the shuttle.

CMDCycle PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Cationic Species Cp*Rh(Piv)(Solvent)+ PreCat->Active Ag salt (Halide Abstraction) Coord Substrate Coordination (N-Oxide binds Rh) Active->Coord + Substrate CMD_TS CMD Transition State (Pivalate abstracts H) Coord->CMD_TS Rate Limiting Step Metallacycle Rhodacycle Intermediate CMD_TS->Metallacycle - PivOH Insertion Alkene/Alkyne Insertion Metallacycle->Insertion + Coupling Partner Product Product Release & Catalyst Regen Insertion->Product Reductive Elimination Product->Active Oxidant regenerates Rh(III)

Figure 2: The CMD Catalytic Cycle. Note the critical role of Pivalate (Piv) in the Transition State (CMD_TS) to lower the activation energy.

Frequently Asked Questions (FAQs)

Q: Can I use


 instead of 

complexes?
A: Generally, no.

is a Rh(II) dimer typically used for carbene insertions (diazo chemistry). For C–H activation/functionalization of pyridines, the monomeric

(half-sandwich) geometry is required to accommodate the CMD mechanism and the bulky aromatic substrate.

Q: Why is Silver (


 or 

) added?
A: It serves two roles:
  • Halide Abstraction: It strips the Chloride ligands off the

    
     precursor, generating the active cationic species.
    
  • Oxidant: In oxidative couplings (e.g., with alkenes), it re-oxidizes the reduced Rh(I) species back to Rh(III) to close the catalytic cycle.

Q: My product is stuck to the catalyst. How do I clean it? A: Pyridine products are excellent ligands. If yield is low due to product inhibition, try adding a competitive ligand like acetonitrile or pyridine (unsubstituted) during the workup, or wash the crude mixture with an aqueous solution of EDTA or KCN (caution required) to sequester the Rhodium.

References
  • Mechanistic Insights into Pivalate-Assisted C-H Activation. Li, R., & Yang, X. (2021).[2] Dalton Transactions. (Details the CMD mechanism and energy barriers lowered by pivalate).

  • Rh(III)-Catalyzed C–H Activation for Heterocycles. Song, G., Wang, F., & Li, X. (2012).[3] Chemical Society Reviews. (Comprehensive review of Cp*Rh catalysis).

  • Pyridine N-Oxide vs. Pyridine Substrates. Hyster, T. K., & Rovis, T. (2015). Science. (Seminal work on Rh(III) annulation and N-oxide reactivity).[4][5]

  • Direct Arylation of Pyridine N-Oxides. Campeau, L.-C., & Fagnou, K. (2006). Journal of the American Chemical Society. (Foundational work on using N-oxides to bypass catalyst poisoning).

  • Rhodium-Catalyzed Asymmetric C-H Functionalization. Liu, C.-X., et al. (2023). Chemical Reviews. (Recent updates on enantioselective variants and ligand design).

Sources

Technical Support Center: Navigating the Challenges of Pyridine Alkaloid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of pyridine alkaloids. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the isolation and purification of this important class of natural products. Pyridine alkaloids, with their diverse structures and significant biological activities, present unique purification hurdles owing to their inherent chemical properties.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges effectively.

I. Frequently Asked Questions (FAQs)

Extraction & Initial Work-up

Q1: My initial crude extract containing pyridine alkaloids has a low yield. What are the likely causes and how can I improve it?

A1: Low extraction yields can stem from several factors. A primary consideration is the choice of solvent and the pH of the extraction medium.[4] Pyridine alkaloids exist as free bases or salts within the plant matrix.[5] To maximize the extraction of the basic form, an alkalinized solvent system is often employed. Conversely, an acidified aqueous solution will extract the alkaloids as their more water-soluble salts.[4][5][6]

  • Troubleshooting Steps:

    • pH Adjustment: For solvent extraction, ensure the plant material is basified (e.g., with ammonium hydroxide) before extraction with a non-polar solvent like chloroform or ether to extract the free base.[7][8] For acid-aqueous extraction, a dilute acid (e.g., 0.1-1% HCl or tartaric acid) can be used to form and extract the alkaloid salts.[5][9]

    • Solvent Polarity: The polarity of the extraction solvent must be optimized. While polar solvents like methanol and ethanol can extract both free bases and salts, they also co-extract numerous impurities.[5][10] Experiment with a gradient of solvents to find the optimal balance between yield and selectivity.

    • Physical Disruption: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.[11][12]

    • Modern Extraction Techniques: Consider advanced extraction methods like Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) which can enhance efficiency and reduce solvent consumption.[13]

Q2: My pyridine sample is wet and forms an azeotrope with water. How can I effectively dry it?

A2: Pyridine's hygroscopic nature and its formation of a minimum boiling azeotrope with water make simple distillation ineffective for complete drying.[14] A multi-step chemical drying process is necessary.

  • Protocol for Drying Pyridine:

    • Pre-drying: Treat the wet pyridine with solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets. These will remove the bulk of the water.

    • Decanting: Carefully decant the pyridine from the hydroxide pellets.

    • Final Drying: Add a more efficient drying agent like calcium hydride (CaH₂) to the decanted pyridine and reflux for several hours. Caution: This reaction produces hydrogen gas, so the apparatus must not be sealed.[14]

    • Distillation: Distill the dried pyridine under an inert atmosphere to obtain the anhydrous compound.[14]

Chromatography

Q3: I'm observing significant peak tailing during HPLC analysis of my pyridine alkaloid. What is the cause and how can I resolve this?

A3: Peak tailing is a very common issue when purifying basic compounds like pyridine alkaloids on silica-based stationary phases (e.g., C18 columns).[15] The root cause is the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica surface.[15] This leads to undesirable secondary interactions and poor peak shape.

  • Troubleshooting Strategies:

    • Mobile Phase Modification:

      • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 5-10 mM), into your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.[15]

      • Lower the pH: Adjust the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or acetic acid (e.g., 0.1% v/v).[15] At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.

    • Change the Stationary Phase: If mobile phase modifications are insufficient, consider switching to a different stationary phase.

      • End-capped Columns: These have fewer residual silanol groups.

      • Polymer-based Columns: These are more stable at higher pH values.

      • Phenyl or Cyano Phases: These offer different selectivity and can reduce the problematic interactions.[15]

Q4: My purified pyridine alkaloid fractions show signs of degradation. What could be causing this?

A4: Pyridine alkaloids, especially those with sensitive functional groups, can be prone to degradation on acidic stationary phases like silica gel.[15] The acidic nature of silica can catalyze hydrolysis or rearrangement reactions.

  • Diagnostic Protocol: 2D TLC for Stability Assessment

    • Spot your sample mixture in the bottom-left corner of a square TLC plate.

    • Develop the plate in a suitable solvent system.

    • Dry the plate completely and rotate it 90 degrees counter-clockwise.

    • Develop the plate again in the same solvent system.

    • Interpretation: Stable compounds will appear on a 45-degree diagonal line. Any spots appearing below this diagonal represent degradation products formed upon contact with the silica.[15]

  • Solutions for Degradation:

    • If degradation is confirmed, switch to a more inert stationary phase like alumina or a polymer-based resin.[15]

    • Minimize the time the compound spends on the column by using faster flow rates or shorter columns.

    • Ensure that solvents used for work-up and purification are free of acidic or basic impurities.

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of pyridine alkaloids.

Issue 1: Co-elution of Structurally Similar Alkaloids

Many natural sources contain a mixture of closely related pyridine alkaloids (e.g., nicotine, nornicotine, anabasine in Nicotiana species), which can be challenging to separate.[1][16][17]

Potential Cause Troubleshooting Steps
Insufficient Chromatographic Resolution 1. Optimize Selectivity (α):     a. Change the organic modifier in your mobile phase (e.g., switch from acetonitrile to methanol or vice versa).[15]     b. Adjust the mobile phase pH; small changes can significantly alter the ionization state and retention of alkaloids.[15]     c. Switch to a stationary phase with different chemistry (e.g., from C18 to a Phenyl-Hexyl or Cyano column) to exploit different interaction mechanisms.[15]
2. Increase Efficiency (N):     a. Use a longer column.     b. Decrease the particle size of the stationary phase (e.g., move from a 5 µm to a sub-2 µm column), but be aware of the increased backpressure.[15]
Inadequate Sample Preparation 1. Pre-purification/Fractionation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction to create simpler fractions before committing to high-resolution chromatography.[11]
Issue 2: Low Recovery After Chromatographic Purification

Low recovery is a frustrating issue that can be caused by irreversible adsorption, degradation, or physical loss.[15]

Potential Cause Troubleshooting Steps
Irreversible Adsorption 1. Passivate the Column: Before injecting your sample, flush the column with a mobile phase containing a competing base like TEA to block highly active sites.[15]
2. Change Stationary Phase: Use a less active stationary phase such as end-capped silica or a polymer-based column.[15]
Sample Degradation 1. Assess Stability: Perform a 2D TLC test as described in the FAQs to check for on-plate degradation.[15]
2. Use Inert Conditions: If the compound is air-sensitive, use degassed solvents and perform the purification under an inert atmosphere (e.g., nitrogen or argon).
Physical Loss During Work-up 1. Optimize Evaporation: When removing solvent from purified fractions, use a rotary evaporator at a low temperature and/or a gentle stream of nitrogen to prevent loss of volatile alkaloids.[15]

III. Visual Workflows and Diagrams

General Workflow for Pyridine Alkaloid Purification

G cluster_0 Extraction cluster_1 Preliminary Purification cluster_2 High-Resolution Purification cluster_3 Final Steps raw_material Raw Plant Material (Dried, Powdered) extraction Solvent Extraction (Acid/Base Partitioning) raw_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract fractionation Low-Resolution Column Chromatography (e.g., Silica, Alumina) crude_extract->fractionation spe Solid-Phase Extraction (SPE) fractionation->spe Optional hplc Preparative HPLC (e.g., RP-C18, Phenyl) fractionation->hplc spe->hplc pure_fractions Pure Fractions hplc->pure_fractions analysis Purity Analysis (Analytical HPLC, LC-MS, NMR) pure_fractions->analysis final_product Pure Pyridine Alkaloid analysis->final_product G start Peak Tailing Observed q1 Is the stationary phase silica-based (e.g., C18)? start->q1 sol1 Mobile Phase Modification: - Add TEA (5-10 mM) - Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) q1->sol1 Yes other_causes Consider other causes: - Column Overload - Dead Volume - Solvent Mismatch q1->other_causes No q2 Is peak shape improved? sol1->q2 sol2 Change Stationary Phase: - End-capped Silica - Polymer-based Column - Phenyl or Cyano Phase q2->sol2 No success Problem Solved q2->success Yes sol2->success

Caption: A decision tree for troubleshooting peak tailing in HPLC of pyridine alkaloids.

References

  • BenchChem. (n.d.). The Discovery and Natural Occurrence of Pyridinone Alkaloids: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • BenchChem. (2025, December). Overcoming challenges in the purification of pyridine compounds.
  • El-Sayed, M., & Verpoorte, R. (2020). Pyridine alkaloids with activity in the central nervous system. Bioorganic & Medicinal Chemistry, 28(15), 115538.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Murrayanine Alkaloid Extraction.
  • Bibi, S., et al. (2021).
  • Azwanida, N. N. (2015). A review on the extraction methods use in medicinal plants, principle, strength and limitation.
  • Petruczynik, A. (2012). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Annales Universitatis Mariae Curie-Sklodowska, sectio AA–Chemia, 67(1), 79-96.
  • Quora. (2018). What are the general steps involved in extracting alkaloids? Retrieved from [Link]

  • Griffin, P. F., et al. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Molecules, 25(10), 2335.
  • El-Shazly, A., & Wink, M. (2014). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity, 6(2), 188-282.
  • Current Topics in Medicinal Chemistry. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Retrieved from [Link]

  • Sangster, A. W., & Stuart, K. L. (1965).
  • Current Topics in Medicinal Chemistry. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Pyridine Alkaloids. Retrieved from [Link]

  • Yubin, J. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
  • Google Patents. (1995). Process for the extraction and purification of alkaloids.
  • Tsetsgee, O., et al. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 9(1), 1-8.
  • PubMed. (2020). Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine alkaloids. Retrieved from [Link]

  • ResearchGate. (2025). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Retrieved from [Link]

  • Preedy, V. R. (Ed.). (2021). Plant Alkaloids: Production, Extraction, and Potential Therapeutic Properties. Woodhead Publishing.
  • Lifeasible. (n.d.). Alkaloid Purification. Retrieved from [Link]

  • The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources. (2024, August 23). Medium. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Retrieved from [Link]

  • Google Patents. (1997). Process for the extraction and purification of alkaloids.
  • Wang, Y., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 14(7), 1083.
  • Al-Qodah, Z., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • Pyridine –piperidine-pyrolidine alkaloids. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Isolation, Purification and Complex Formation of Nicotine Alkaloid. Retrieved from [Link]

  • Laszlo, C., et al. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Molecules, 27(22), 8105.
  • Mech O Tech Llp. (n.d.). Pyridine (Nicotine) Alkaloids Extraction Plant. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Popl, M., Fahnrich, J., & Tatar, V. (2012). Chromatographic analysis of alkaloids. CRC press.
  • ResearchGate. (2019). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Retrieved from [Link]

  • RSC Advances Blog. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 3-(Piperidin-3-yl)pyridine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming the aqueous solubility challenges associated with 3-(Piperidin-3-yl)pyridine. By understanding the physicochemical properties of this dibasic compound and employing systematic formulation strategies, researchers can achieve the desired concentrations for reliable and reproducible in vitro and early-stage in vivo experiments.

Understanding the Molecule: Physicochemical Properties

3-(Piperidin-3-yl)pyridine is a dibasic compound, a crucial characteristic that dictates its solubility behavior in aqueous media. The molecule possesses two nitrogen atoms capable of protonation: the sp³-hybridized nitrogen in the piperidine ring and the sp²-hybridized nitrogen in the pyridine ring.

The piperidine nitrogen is significantly more basic, with a predicted pKa (pKa₁) in the range of 9.5-11.0, typical for secondary aliphatic amines. The pyridine nitrogen is considerably less basic, with a predicted pKa (pKa₂) around 5.0-6.0.[1] This large difference in basicity is the key to manipulating the compound's solubility through pH adjustment.

PropertyPredicted ValueImplication for Aqueous Solubility
pKa₁ (Piperidine) ~9.8 ± 0.4The piperidine ring will be predominantly protonated (ionized) at pH values below ~8.8, significantly increasing aqueous solubility.
pKa₂ (Pyridine) ~5.2 ± 0.3The pyridine ring will be protonated at pH values below ~4.2. At pH values between the two pKa's, the molecule will exist primarily as a monocation.
LogP ~1.8This value suggests moderate lipophilicity, indicating that the neutral form of the molecule has limited intrinsic aqueous solubility.[2]

Predicted values are generated using ACD/pKa DB, a software demonstrated to provide high accuracy in pKa predictions.[1][3]

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses common issues encountered when preparing aqueous solutions of 3-(Piperidin-3-yl)pyridine.

Question 1: My compound won't dissolve in neutral phosphate-buffered saline (PBS) at pH 7.4. What's happening?

Answer: At pH 7.4, the highly basic piperidine nitrogen (pKa₁ ~9.8) is largely protonated, which is favorable for solubility. However, the overall solubility might still be limited by the intrinsic solubility of the partially ionized form. If you are trying to achieve a high concentration, you may be exceeding the solubility limit even at this pH.

Causality: The solubility of a basic compound is lowest at pH values well above its pKa, where it exists predominantly in its neutral, less polar form. As the pH is lowered, the compound becomes protonated, forming a more polar salt which is more readily solvated by water. While pH 7.4 is a good starting point, it may not be optimal for achieving high concentrations of this specific molecule.

Question 2: I tried lowering the pH with HCl, but my compound precipitated out of solution. Why did this happen?

Answer: This phenomenon, known as "salting out," can occur when high concentrations of both the compound salt and the counter-ion (in this case, chloride) are present. The high ionic strength of the solution can reduce the activity of water, effectively decreasing its ability to solvate the compound's salt form. Another possibility is the formation of a less soluble hydrochloride salt at a specific pH.

Causality: While protonation generally increases solubility, the specific salt form that is created also has its own solubility limit. It is a misconception that continuously lowering the pH will always lead to higher solubility.

Question 3: I used a co-solvent (e.g., DMSO, ethanol) to dissolve my compound, but it crashed out when I added my aqueous buffer. What should I do?

Answer: This is a common issue when using a "solvent-shift" method. The compound is highly soluble in the organic co-solvent, but when the aqueous buffer is added, the overall solvent polarity increases, causing the compound to precipitate out as it is no longer soluble in the mixed solvent system.

Causality: The solubility of a compound is highly dependent on the dielectric constant of the solvent. Organic co-solvents lower the polarity of the aqueous environment, facilitating the dissolution of lipophilic compounds. However, upon dilution with an aqueous buffer, the solvent properties shift back towards those of water, which may not be sufficient to maintain the solubility of the compound, leading to supersaturation and subsequent precipitation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective pH range for solubilizing 3-(Piperidin-3-yl)pyridine?

A1: Based on its predicted pKa values, the optimal pH for maximizing the solubility of 3-(Piperidin-3-yl)pyridine is generally two pH units below its highest pKa (pKa₁ ~9.8). Therefore, a pH range of 4.0 to 6.0 is a good starting point for achieving significant solubility enhancement. In this range, both nitrogen atoms will be protonated, forming a dicationic species which is expected to have the highest aqueous solubility.

Q2: Are there alternatives to pH adjustment for improving solubility?

A2: Yes. If pH modification is not suitable for your experimental system (e.g., due to effects on cell viability or assay performance), two common strategies are the use of co-solvents and cyclodextrins.

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) can be used in small percentages to increase solubility.[5] However, it's crucial to evaluate their potential for toxicity and precipitation upon dilution in your specific assay.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming inclusion complexes with an overall higher aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and a favorable safety profile.

Q3: How can I determine the actual solubility of my compound in a specific buffer?

A3: The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This involves adding an excess of the solid compound to the buffer of interest and agitating the mixture until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC-UV. For higher throughput screening, kinetic solubility assays can be employed.[8][9]

Experimental Protocols & Methodologies

Protocol 1: pH-Dependent Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of 3-(Piperidin-3-yl)pyridine at various pH values.

Materials:

  • 3-(Piperidin-3-yl)pyridine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer (pH 4.0, 5.0, 6.0)

  • 0.1 M HCl

  • 0.1 M NaOH

  • HPLC-grade water and acetonitrile

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer and orbital shaker

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., 4.0, 5.0, 6.0, 7.4).

  • Sample Preparation: Add an excess amount of solid 3-(Piperidin-3-yl)pyridine to a vial containing a known volume (e.g., 1 mL) of each buffer. Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Sample Collection & Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered samples with the appropriate mobile phase and quantify the concentration of 3-(Piperidin-3-yl)pyridine using a validated HPLC-UV method (see Protocol 4).

Protocol 2: Solubility Enhancement with Co-solvents

This protocol provides a framework for screening co-solvents to improve the solubility of 3-(Piperidin-3-yl)pyridine.

Materials:

  • 3-(Piperidin-3-yl)pyridine (solid)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(Piperidin-3-yl)pyridine in each co-solvent (e.g., 100 mg/mL).

  • Co-solvent Screening: In separate vials, prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent in buffer).

  • Solubility Assessment: Add increasing amounts of the compound stock solution to each co-solvent/buffer mixture. After each addition, vortex the solution and visually inspect for precipitation. The highest concentration that remains clear is the approximate solubility in that system.

  • Quantitative Analysis: For a more precise determination, prepare supersaturated solutions in each co-solvent/buffer mixture, equilibrate for 2 hours, filter, and quantify the dissolved compound via HPLC-UV.[10]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This protocol describes the preparation of a solid dispersion of 3-(Piperidin-3-yl)pyridine with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[4][6]

Materials:

  • 3-(Piperidin-3-yl)pyridine

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Selection: Choose a molar ratio for the complex (e.g., 1:1 drug to HP-β-CD).

  • Dissolution: Dissolve the HP-β-CD in deionized water with stirring. Once fully dissolved, add the 3-(Piperidin-3-yl)pyridine to the solution.

  • Complexation: Continue stirring the solution at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freezing: Rapidly freeze the solution, for instance, by immersing the container in liquid nitrogen.

  • Lyophilization: Place the frozen solution in a freeze-dryer and lyophilize under vacuum for 48-72 hours until a dry, fluffy powder is obtained.

  • Solubility Testing: Determine the aqueous solubility of the resulting powder using the shake-flask method (Protocol 1) and compare it to the solubility of the uncomplexed compound.

Protocol 4: Quantification by HPLC-UV

This protocol provides a starting point for developing an HPLC-UV method to quantify 3-(Piperidin-3-yl)pyridine.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan for the UV absorbance maximum of 3-(Piperidin-3-yl)pyridine (typically around 260 nm for pyridine-containing compounds).

  • Injection Volume: 10 µL

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of 3-(Piperidin-3-yl)pyridine of known concentrations in the mobile phase.

  • Sample Analysis: Inject the standards and the filtered, diluted samples from the solubility experiments.

  • Quantification: Integrate the peak area corresponding to 3-(Piperidin-3-yl)pyridine and calculate the concentration in the unknown samples using the standard curve.

Visualization of the Solubilization Strategy

The following diagram illustrates the decision-making process for selecting a suitable solubilization strategy for 3-(Piperidin-3-yl)pyridine.

solubilization_workflow start Start: Dissolve 3-(Piperidin-3-yl)pyridine in Aqueous Buffer check_solubility Is the compound soluble at the desired concentration in the target buffer (e.g., pH 7.4)? start->check_solubility ph_adjustment Strategy 1: pH Adjustment check_solubility->ph_adjustment No success Success: Proceed with Experiment check_solubility->success Yes ph_test Determine pH-solubility profile (e.g., pH 4.0-6.0) ph_adjustment->ph_test ph_compatible Is the optimal pH compatible with the experimental assay? ph_test->ph_compatible cosolvent Strategy 2: Co-solvents ph_compatible->cosolvent No ph_compatible->success Yes failure Re-evaluate formulation or consider alternative compound ph_compatible->failure cosolvent_screen Screen co-solvents (Ethanol, PG, PEG 400) cosolvent->cosolvent_screen cosolvent_compatible Is the co-solvent concentration compatible with the assay (toxicity, precipitation)? cosolvent_screen->cosolvent_compatible cyclodextrin Strategy 3: Cyclodextrins cosolvent_compatible->cyclodextrin No cosolvent_compatible->success Yes cosolvent_compatible->failure cyclodextrin_prep Prepare inclusion complex (e.g., with HP-β-CD) cyclodextrin->cyclodextrin_prep cyclodextrin_prep->success cyclodextrin_prep->failure

Caption: Decision workflow for solubilizing 3-(Piperidin-3-yl)pyridine.

By following this structured approach, researchers can systematically address the solubility challenges of 3-(Piperidin-3-yl)pyridine, ensuring the generation of high-quality data in their drug discovery and development endeavors.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. AAPS PharmSciTech, 8(3), E84.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787.
  • Bocan, T. M., et al. (1998). The synthesis and biological evaluation of a novel series of 3-amidinophenylalanine-derived inhibitors of factor Xa. Journal of medicinal chemistry, 41(23), 4486-4501.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • Curatolo, W. (1998). The use of co-solvents in the design of parenteral formulations. Pharmaceutical science & technology today, 1(8), 362-369.
  • Dahan, A., & Miller, J. M. (2012). The solubility–permeability interplay and its implications for in vivo performance of poorly soluble drugs. The AAPS journal, 14(2), 244-251.
  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews Drug discovery, 3(12), 1023-1035.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current opinion in chemical biology, 7(3), 402-408.
  • Glomme, A., & März, J. (2005). Miniaturized shake-flask solubility measurement for early drug discovery. Journal of pharmaceutical sciences, 94(1), 1-8.
  • Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of pharmaceutical sciences, 90(12), 1838-1858.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
  • Millipore Corporation. (n.d.). MultiScreen® Solubility Filter Plate. Retrieved from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
  • Pan, L., et al. (2013). Development and validation of a stability-indicating HPLC method for the determination of 3-(piperidin-3-yl)pyridine derivatives.
  • PubChem. (n.d.). 3-(Piperidin-1-yl)pyridine. Retrieved from [Link]

  • Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of pharmaceutical sciences, 85(11), 1142-1169.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Sun, D., et al. (2004). The effects of co-solvents on the dissolution and stability of a poorly soluble drug. International journal of pharmaceutics, 281(1-2), 127-137.
  • Thomas, V. H., & Tice, T. R. (2004). A high-throughput "shake-flask" method for the estimation of octanol-water partition coefficient. Journal of pharmaceutical sciences, 93(7), 1783-1792.
  • Tong, W. Q. (Ed.). (2017). Pharmaceutical preformulation and formulation: A practical guide from candidate drug selection to commercial dosage form. CRC press.
  • Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315-499.
  • Zhou, L., et al. (2007). A high throughput kinetic solubility assay using laser nephelometry for drug discovery support. Combinatorial chemistry & high throughput screening, 10(5), 375-381.
  • U.S. Pharmacopeial Convention. (2021).
  • Yalkowsky, S. H. (Ed.). (2014).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Meloun, M., & Bordovska, S. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structure. Analytical and bioanalytical chemistry, 389(5), 1267-1291.

Sources

stability of 3-(Piperidin-3-yl)pyridine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-(Piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. Here, you will find a comprehensive resource in a question-and-answer format to address potential stability issues you may encounter during your experiments. This document provides insights into the behavior of 3-(Piperidin-3-yl)pyridine under acidic and basic conditions, troubleshooting advice for stability studies, and detailed experimental protocols. Please note that while direct stability-indicating studies on 3-(Piperidin-3-yl)pyridine are not extensively available in the public domain, the information provided herein is based on the well-established chemistry of pyridine and piperidine moieties and data from structurally related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Stability

Q1: What are the key structural features of 3-(Piperidin-3-yl)pyridine that influence its stability?

A1: The stability of 3-(Piperidin-3-yl)pyridine is primarily governed by the chemical properties of its two constituent heterocyclic rings: the aromatic pyridine ring and the saturated piperidine ring.

  • Pyridine Ring: As an aromatic system, the pyridine ring is generally stable. However, the nitrogen atom imparts a degree of electron deficiency to the ring, making it susceptible to nucleophilic attack under certain conditions. The lone pair of electrons on the pyridine nitrogen is in an sp²-hybridized orbital and is not part of the aromatic system, making it basic.[1][2]

  • Piperidine Ring: This is a saturated heterocyclic amine. The nitrogen atom in the piperidine ring is sp³-hybridized, and its lone pair is readily available, making it significantly more basic than the pyridine nitrogen.[1][2] The piperidine ring can be susceptible to oxidation and ring-opening reactions under harsh conditions.

Q2: What are the predicted pKa values for 3-(Piperidin-3-yl)pyridine, and how do they impact its stability at different pH values?

  • The conjugate acid of pyridine has a pKa of approximately 5.2 .[2]

  • The conjugate acid of piperidine has a pKa of about 11.2 .[1][2][3]

This significant difference in basicity means that the piperidine nitrogen will be protonated under a much wider pH range than the pyridine nitrogen.

  • In strongly acidic solutions (pH < 2): Both the piperidine and pyridine nitrogens will be protonated.

  • In moderately acidic to neutral solutions (pH ~ 3-7): The piperidine nitrogen will be protonated, while the pyridine nitrogen will be largely in its free base form.

  • In basic solutions (pH > 8): Both nitrogen atoms will be predominantly in their free base forms.

The protonation state of the molecule is critical as it influences its solubility, reactivity, and susceptibility to degradation.

Acidic Stability

Q3: I am observing degradation of my 3-(Piperidin-3-yl)pyridine sample in a strongly acidic solution (e.g., 1M HCl) at elevated temperatures. What are the likely degradation pathways?

A3: Under forced acidic conditions (strong acid and heat), several degradation pathways are plausible, primarily involving the piperidine ring.

  • Ring Opening of Piperidine: While generally stable, under harsh acidic conditions and heat, the C-N bonds in the piperidine ring could be susceptible to cleavage, although this is less common than for some other heterocyclic systems.

  • Dehydrogenation/Aromatization: Although less likely under hydrolytic conditions, conversion of the piperidine ring to a pyridinium species is a possibility under oxidative acidic conditions.

  • Reactions with Counter-ions: If the acidic medium contains nucleophilic counter-ions, these could potentially react with the protonated form of the molecule, although this is generally a minor pathway.

It is important to note that the pyridine ring is generally stable to acid-catalyzed hydrolysis.

Q4: How can I minimize degradation when working with 3-(Piperidin-3-yl)pyridine in acidic media?

A4: To minimize degradation in acidic solutions:

  • Use the mildest acidic conditions necessary for your experiment.

  • Control the temperature. Avoid excessive heating. Perform reactions or store solutions at the lowest practical temperature.

  • Limit the exposure time to acidic conditions.

  • Use a well-chosen buffer to maintain a specific, less aggressive pH if possible. For many applications, a pH between 3 and 5 will ensure the piperidine is protonated and solubilized, while minimizing harsh acidic stress.

Basic Stability

Q5: My sample of 3-(Piperidin-3-yl)pyridine shows instability in a strong basic solution (e.g., 1M NaOH) with heating. What could be happening?

A5: In strong basic media, particularly with heat, the following degradation pathways should be considered:

  • Oxidation: The piperidine ring, especially the carbons adjacent to the nitrogen, can be susceptible to oxidation, potentially leading to ring opening or the formation of lactams if an oxidizing agent is present. In the absence of an external oxidant, atmospheric oxygen can play a role at elevated temperatures.

  • Elimination Reactions: Depending on the substitution pattern of related molecules, base-catalyzed elimination reactions can occur. For the parent 3-(Piperidin-3-yl)pyridine, this is less likely without other activating functional groups.

The pyridine ring is generally very stable under basic conditions.

Q6: What precautions should I take when handling 3-(Piperidin-3-yl)pyridine under basic conditions?

A6: To ensure stability in basic media:

  • Protect from Air: When heating basic solutions of your compound, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Use the weakest base and lowest temperature that are effective for your purpose.

  • Consider the solvent. Some organic solvents can participate in base-catalyzed reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-(Piperidin-3-yl)pyridine

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of 3-(Piperidin-3-yl)pyridine under various stress conditions.

1. Materials and Reagents:

  • 3-(Piperidin-3-yl)pyridine
  • Hydrochloric acid (HCl), 1M and 0.1M
  • Sodium hydroxide (NaOH), 1M and 0.1M
  • Hydrogen peroxide (H₂O₂), 3% (v/v)
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
  • A suitable HPLC system with a UV or PDA detector
  • A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Stock Solution Preparation:

  • Prepare a stock solution of 3-(Piperidin-3-yl)pyridine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M HCl.

    • Incubate at 80°C for 24 hours.

    • At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1M NaOH.

    • Incubate at 80°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 1M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Withdraw aliquots at various time points and dilute for analysis.

4. HPLC Analysis:

  • A stability-indicating HPLC method should be developed to separate the parent compound from any degradation products. A good starting point would be:
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 260 nm.
  • Inject the stressed samples and a control sample (un-stressed stock solution).
  • Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Data Presentation:

The results of the forced degradation study can be summarized in a table:

Stress ConditionIncubation Time (hours)Parent Compound Remaining (%)Number of Degradants
1M HCl, 80°C2
6
12
24
1M NaOH, 80°C2
6
12
24
3% H₂O₂, RT2
6
12
24

Visualizations

Logical Flow for Stability Assessment

Stability_Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acidic Stress (e.g., 1M HCl, 80°C) Stock->Acid Expose to Stress Base Basic Stress (e.g., 1M NaOH, 80°C) Stock->Base Expose to Stress Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Stock->Oxidative Expose to Stress HPLC Develop Stability-Indicating HPLC Method Acid->HPLC Prepare for Injection Base->HPLC Prepare for Injection Oxidative->HPLC Prepare for Injection Analyze Analyze Stressed Samples HPLC->Analyze Data Quantify Degradation & Identify Degradants Analyze->Data Protonation_States cluster_pH pH Scale cluster_structure Dominant Species pH_low Strongly Acidic (pH < 2) Diprotonated Diprotonated (Both N atoms protonated) pH_low->Diprotonated pH_mid Moderately Acidic to Neutral (pH 3-7) Monoprotonated Monoprotonated (Piperidine N protonated) pH_mid->Monoprotonated pH_high Basic (pH > 8) Neutral Neutral Free Base (Both N atoms deprotonated) pH_high->Neutral

Caption: Predicted protonation states at different pH values.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (n.d.). Retrieved from [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. (2021). International Journal of Biology and Chemistry, 14(1), 170-176. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved from [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2018). ResearchGate. Retrieved from [Link]

  • Acid-Base Properties of Nitrogen Heterocycles. (n.d.). Pearson+. Retrieved from [Link]

  • Why is piperidine stronger as a alkaline than pyridine? (2013). Quora. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2020). ACS Publications. Retrieved from [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods. (2020). Bulgarian Chemical Communications, 52(4), 515-520. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Michigan State University. Retrieved from [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. (2022). ResearchGate. Retrieved from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016). PubMed. Retrieved from [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Acid-base Properties of Heterocycles. (2010, February 9). YouTube. Retrieved from [Link]

  • Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. (2011). PubMed. Retrieved from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

  • 24.S: Amines and Heterocycles (Summary). (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2016). ResearchGate. Retrieved from [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020). International Journal of Pharmaceutical Education and Research, 54(3s), s168-s176. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved from [Link]

  • 3-(Piperidin-1-yl)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • 2-(piperidin-3-yl)pyridine dihydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

Sources

reducing impurities in large-scale synthesis of piperidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Piperidine Synthesis & Purification

Ticket System Status: [ONLINE] Current Module: Impurity Reduction & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Scale-Up Paradox

Welcome to the technical support hub for piperidine synthesis. If you are reading this, you have likely moved from gram-scale exploration to kilogram-scale production and hit the "Scale-Up Paradox": methods that worked in a round-bottom flask (RBF) are failing in the reactor.

Piperidine synthesis is deceptively simple on paper—usually the hydrogenation of pyridine or reduction of lactams. However, at scale, three specific impurity classes threaten your API (Active Pharmaceutical Ingredient) purity:

  • Under-reduced intermediates (Tetrahydropyridines).

  • Catalyst poisons (Unreacted Pyridine).

  • N-Alkylation byproducts (Quaternary salts/Dimers).

This guide treats your process as a system to be debugged. Follow the troubleshooting workflows below.

Module 1: The Hydrogenation Crisis (Pyridine Piperidine)

User Report: "My reaction stalls at 90% conversion. Adding more catalyst doesn't help. GC-MS shows significant tetrahydropyridine."

Root Cause Analysis

In large-scale hydrogenation, the pyridine nitrogen lone pair is a potent catalyst poison.[2] It binds competitively to the active metal sites (Pd, Pt, Rh), blocking hydrogen adsorption. As the reaction proceeds, the concentration of piperidine (a stronger base than pyridine) increases, potentially altering the solution pH and catalyst surface charge, leading to "reaction stall."

Troubleshooting Protocol: The Acid-Promoted Pathway

To prevent catalyst poisoning, you must protonate the nitrogen species. This prevents the lone pair from coordinating too strongly with the metal.

Step-by-Step Remediation:

  • Catalyst Selection: Switch from standard Pd/C to 5% Rh/C or PtO₂ if cost permits (Rh is less susceptible to poisoning). If sticking with Pd/C, you must modify the solvent.

  • Solvent Modification: Use a protic solvent (MeOH or EtOH) with 1.05 - 1.1 equivalents of acid (Acetic acid or H₂SO₄) relative to pyridine.

    • Why? This forms the pyridinium salt, which does not poison the catalyst.

  • Pressure/Temp Matrix:

    • Standard: 3-5 bar H₂, 25°C.

    • Optimization: Increase to 10-20 bar. Caution: High temp (>80°C) with Rh can lead to ring opening.

Visualizing the Stall Point

HydrogenationPathway cluster_0 Critical Failure Mode Pyridine Pyridine (Starting Material) DHP Dihydropyridine (Unstable Intermediate) Pyridine->DHP + H2 Poison Catalyst Poisoning (N-Metal Binding) Pyridine->Poison Inhibits THP Tetrahydropyridine (Common Impurity) DHP->THP + H2 Piperidine Piperidine (Target Product) THP->Piperidine + H2 (Slow Step) Poison->Pyridine

Caption: The hydrogenation pathway. Note that Pyridine itself inhibits the catalyst, often causing the reaction to stall at the Tetrahydropyridine (THP) stage.

Module 2: Purification (Breaking the Azeotrope)

User Report: "I cannot distill pyridine away from my product. They are co-distilling."

The Physics of the Problem

Piperidine (bp 106°C) and Pyridine (bp 115°C) form a binary azeotrope (approx. 92% Piperidine : 8% Pyridine) that boils at 106.1°C. You cannot separate them by simple fractional distillation.[1]

Protocol: The CO₂ "Chemical Filter" Method

This is the industry-standard "polishing" technique. It exploits the basicity difference (Piperidine pKa ~11.2 vs. Pyridine pKa ~5.2).

Reagents:

  • Crude Piperidine mixture[3][4]

  • Dry Ice (CO₂) or CO₂ gas cylinder[1]

  • Solvent (Ethyl Acetate or Toluene)

  • NaOH (50% aq)

Workflow:

  • Dilution: Dissolve the crude mixture in Ethyl Acetate (1:3 ratio).

  • Sparging: Bubble dry CO₂ gas through the solution (or add crushed dry ice slowly) at 0-10°C.

    • Reaction: Piperidine reacts to form Piperidine Carbonate (solid precipitate).[3][5]

    • Differentiation: Pyridine is too weak a base to react with CO₂ and remains in solution.

  • Filtration: Filter the white solid (Piperidine Carbonate). Wash with cold EtOAc. The filtrate contains the pyridine impurity.[5]

  • Regeneration: Suspend the solid in minimal water. Add 50% NaOH until pH >12. The solid will dissolve and release free Piperidine as an oil layer.

  • Isolation: Separate the oil, dry over KOH pellets, and distill.

Data: Purification Efficiency

MethodPyridine RemovalYield LossScalability
Fractional DistillationPoor (Azeotrope)High (Mixed fractions)High
CO₂ Salt Formation Excellent (>99.5%) Low (<5%) High
Acid Wash (HCl)ModerateModerateMedium

Module 3: N-Alkylation & Dimer Control

User Report: "I'm attaching a side chain to the piperidine nitrogen, but I'm seeing 'M+SideChain' (Quaternary salt) and Dimers in my LC-MS."

Root Cause Analysis

The secondary amine of piperidine is highly nucleophilic. Once mono-alkylated, the resulting tertiary amine is still nucleophilic and can react with another equivalent of alkyl halide (Quaternization) or react with a leaving group on another molecule (Dimerization).[1]

Troubleshooting Decision Tree

AlkylationLogic Start Select Alkylation Strategy Reagent Is the Alkylating Agent Highly Reactive? (e.g., Benzyl Bromide) Start->Reagent MethodA Method A: Controlled Feed (Slow Addition at -10°C) Reagent->MethodA Yes (Direct Alkylation) MethodB Method B: Reductive Amination (Aldehyde + NaBH(OAc)3) Reagent->MethodB No (Use Aldehyde Precursor) MethodC Method C: Phase Transfer Catalysis (Inorganic Base/DCM) MethodA->MethodC If Over-alkylation Persists

Caption: Decision logic for minimizing over-alkylation. Reductive amination is preferred for purity; direct alkylation requires kinetic control.

Key Protocol Adjustment (Method A):

  • Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) to ensure the piperidine remains in excess, then remove unreacted piperidine via distillation (it is more volatile than the product).

  • Base: Use an inorganic base (K₂CO₃) suspended in Acetone or Acetonitrile.[1] The heterogeneity prevents "runaway" solution-phase kinetics.

Frequently Asked Questions (FAQ)

Q1: My final piperidine product has a yellow tint. Is it degraded?

  • A: Likely yes, but superficially. Piperidines are prone to N-oxidation or trace polymerization upon exposure to air/light.

  • Fix: Distill over KOH pellets under N₂ atmosphere. Store in amber glass under Argon. The yellow color is often trace contaminants (ppm level) and may not affect assay, but strictly affects appearance.

Q2: Can I use Raney Nickel instead of expensive Pd/Rh catalysts?

  • A: Yes, Raney Nickel is the traditional industrial catalyst. However, it requires high pressure (50-100 bar) and high temperature (150°C+).

  • Risk: These harsh conditions promote ring-opening side reactions.[6] Only use Raney Ni if you have high-pressure autoclave capabilities and robust downstream purification.

Q3: How do I remove the "Bis-piperidine" dimer?

  • A: This impurity is non-polar and high molecular weight. It usually crashes out in non-polar solvents. Try recrystallizing your final salt (e.g., Piperidine HCl) in Isopropanol/Ethanol. The dimer often remains in the mother liquor.

References

  • BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from [1]

  • Shida, N., et al. (2024).[1][7][8] Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Retrieved from

  • Google Patents. (2010). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from

  • RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Retrieved from

  • National Institutes of Health (NIH). (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

Sources

Technical Support Center: Resistance Mitigation in Novel Antibacterials

Author: BenchChem Technical Support Team. Date: February 2026

Platform: ResistX Development Suite Operator: Senior Application Scientist (Dr. A. Vance) Status: Online

Welcome to the ResistX Technical Support Hub

You are likely here because your novel antibacterial candidate is behaving unexpectedly. Perhaps your MICs are fluctuating wildly during serial passage, or you are seeing "skip wells" in your microdilution plates.

In drug discovery, resistance is not a failure; it is data. The goal of this guide is to help you distinguish between experimental artifacts, unstable phenotypes, and genuine genetic resistance mechanisms.

Module 1: In Vitro Evolution & Serial Passage[1]

Issue: "My MICs are rising too fast (or not at all) during serial passage."

Diagnosis: Serial passage experiments are the industry standard for predicting resistance liability, but they are prone to "fitness cost" artifacts. If your MIC rises rapidly but reverts when the drug is removed, you are likely selecting for unstable phenotypes (e.g., efflux pump overexpression) rather than stable genetic mutations.

Troubleshooting Protocol: The Stability Check

Do not rely solely on the endpoint MIC. You must validate the stability of the mutant.

  • Isolate the resistant colony from the final passage (e.g., Day 20).

  • Passage this isolate for 5 days on drug-free agar.

  • Retest MIC.

    • Result A (MIC remains high): Stable genetic resistance (Target modification or stable efflux mutation).

    • Result B (MIC drops >4-fold): Unstable resistance. Likely induced efflux or high fitness cost mutations that are outcompeted by revertants.

Data Visualization: Interpreting Passage Kinetics
ObservationLikely MechanismRecommended Action
Rapid MIC spike (2-4 days) Pre-existing heteroresistance or rapid efflux induction.Perform Population Analysis Profile (PAP).[1][2]
Gradual MIC creep (Linear) Accumulation of minor mutations (e.g., porin loss).Sequence intermediate isolates to track SNP accumulation.
Sawtooth Pattern (Up/Down) High fitness cost mutants; wild-type outcompetes mutant in lag phase.Reduce inoculum size or switch to continuous culture (chemostat).

Module 2: The "Hidden" Resistance (Heteroresistance)

Issue: "I see 'skip wells' or hazy growth in my MIC plates."

The Science: Standard CLSI/EUCAST microdilution relies on the majority population. Heteroresistance occurs when a subpopulation (


 to 

) can grow at higher concentrations. This is often missed in standard MICs but causes clinical failure.
Protocol: Population Analysis Profile (PAP)

Standard MICs are insufficient here. You must quantify the subpopulation.[1]

  • Preparation: Prepare agar plates with antibiotic concentrations ranging from

    
     to 
    
    
    
    the baseline MIC.
  • Inoculum: Use a high inoculum (

    
     CFU/mL).
    
  • Plating: Spread

    
     on each plate.
    
  • Incubation: Incubate for 48 hours (heteroresistance is often slow-growing).

  • Calculation: Plot

    
     vs. Concentration.
    
    • Criteria: If a subpopulation survives at

      
       MIC, the strain is heteroresistant.[3]
      

Module 3: Mutant Prevention Concentration (MPC)

FAQ: "Why is my compound potent (low MIC) but resistance emerges quickly?"

Answer: You are likely dosing within the Mutant Selection Window (MSW) . The MIC blocks the susceptible majority (


 cells), but the MPC blocks the least-susceptible single-step mutant (

cells).

If your


 (maximum serum concentration) is below the MPC, you are actively selecting for resistance.
Workflow: MPC Determination

MPC_Workflow Start Start: Fresh Overnight Culture Conc Concentrate to ~10^10 CFU/mL (Centrifugation) Start->Conc Plates Inoculate Agar Plates (2x, 4x, 8x, ... 64x MIC) Conc->Plates Spread 100uL Incubate Incubate 48-72h (Allow slow mutants to grow) Plates->Incubate Count Count Colonies Incubate->Count Decision Is there growth? Count->Decision MPC MPC = Lowest Conc. with NO growth Decision->MPC No Higher Test Higher Conc. Decision->Higher Yes

Figure 1: Workflow for determining Mutant Prevention Concentration (MPC). Note the high inoculum requirement (


) compared to standard MIC (

).

Module 4: Distinguishing Resistance from Tolerance (Biofilms)

Issue: "My drug kills planktonic cells, but the biofilm remains."

Diagnosis: This is likely tolerance , not genetic resistance. Biofilm cells (persisters) are metabolically dormant. Drugs targeting active synthesis (e.g., cell wall, DNA replication) will fail, but the cells remain genetically susceptible.

Protocol: MBEC Assay (Calgary Device)

Do not use standard microtiter plates. Use a peg-lid device (e.g., Nunc-TSP).

  • Grow Biofilm: Inoculate pegs and incubate 24-48h to form mature biofilm.

  • Challenge: Transfer peg lid to a challenge plate with antibiotic dilutions. Incubate 24h.

  • Recovery (The Critical Step):

    • Rinse pegs (remove drug).

    • Transfer to drug-free recovery media.

    • Sonicate to dislodge biofilm.

    • Incubate 24h.

  • Readout: The lowest concentration resulting in no regrowth in the recovery plate is the MBEC (Minimum Biofilm Eradication Concentration).

Module 5: Mechanism Validation Logic

Logic Flow: Is it Efflux or Target Modification?

Use this logic gate to determine if you should pursue efflux pump inhibitor studies.

Resistance_Logic Input Resistant Mutant Isolated Inhibitor Test MIC + Efflux Inhibitor (e.g., PAβN or CCCP) Input->Inhibitor Check Does MIC drop > 4-fold? Inhibitor->Check Efflux Mechanism: Efflux Pump (Non-specific) Check->Efflux Yes Target Mechanism: Target Modification or Enzymatic Degradation Check->Target No Seq Action: Sequence Target Gene Target->Seq

Figure 2: Decision matrix for distinguishing efflux-mediated resistance from target-specific mutations.

References & Authority

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline.[4][5] Document M26-A.

  • Drlica, K., & Zhao, X. (2007).[6] Mutant selection window hypothesis updated. Clinical Infectious Diseases. Describes the foundational concept of MPC and the danger of the selection window.

  • Andersson, D. I., et al. (2019). Antibiotic resistance: turning evolutionary principles into clinical reality. FEMS Microbiology Reviews. Covers the fitness cost of resistance and serial passage limitations.

  • El-Halfawy, O. M., & Valvano, M. A. (2015). Antimicrobial heteroresistance: an emerging field in need of clarity. Clinical Microbiology Reviews. Definitive guide on detecting heteroresistance and "skip wells."

Sources

Validation & Comparative

Regioisomeric Switching in Drug Design: A Comparative Guide to Piperidin-3-yl vs. Piperidin-4-yl Substituents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of piperidin-3-yl versus piperidin-4-yl substituents in medicinal chemistry. It synthesizes structural analysis, experimental data from key case studies (PARP and LSD1 inhibitors), and validated synthetic protocols.

Executive Summary

In Structure-Activity Relationship (SAR) optimization, the switch between piperidin-3-yl and piperidin-4-yl isomers is a critical "vector scan" tactic. While both provide a basic amine for solubility and salt-bridge formation, they offer fundamentally different geometric vectors and stereochemical complexities.

  • Piperidin-4-yl: Provides a linear, symmetrical extension (180° vector). It is achiral, offering rapid synthetic access and lower cost of goods (COGs). It is ideal for reaching deep into solvent-exposed pockets.

  • Piperidin-3-yl: Provides an angular, "kinked" extension (~120° vector). It introduces a chiral center, requiring enantioselective synthesis or resolution. It is essential for rigidifying conformation and accessing side-pockets that linear analogs miss.

Decision Matrix:

Feature Piperidin-4-yl (Linear) Piperidin-3-yl (Angular)
Symmetry Achiral (C2v symmetric) Chiral (Enantiomers R/S)
Vector Angle ~180° (Linear extension) ~120° (Kinked/Angular)
Synthetic Cost Low (No resolution needed) High (Requires chiral separation)

| Primary Utility | Deep pocket penetration; Solubility tail | Specific H-bond targeting; Conformational lock |[1]

Structural & Conformational Analysis

The biological activity difference stems from the Exit Vector of the nitrogen lone pair relative to the attachment point.

Geometric Vector Analysis
  • The 4-yl Isomer: The nitrogen atom is distal and equidistant from the C2/C6 carbons. The substituent extends the scaffold linearly. In a chair conformation, the substituent at C4 prefers the equatorial position (

    
     kcal/mol), maximizing the extension.
    
  • The 3-yl Isomer: The nitrogen is offset. This creates a "bent" topology. Crucially, the 3-yl substituent also prefers the equatorial position, but the nitrogen lone pair vector is rotated by ~60° relative to the 4-yl analog. This allows the 3-yl isomer to form hydrogen bonds with residues that are off-axis relative to the main scaffold.

Visualization of Vectors (Graphviz)

VectorAnalysis Figure 1: Vector comparison showing the linear extension of the 4-yl isomer vs the angular offset of the 3-yl isomer. cluster_4yl Piperidin-4-yl (Linear) cluster_3yl Piperidin-3-yl (Angular) Core Scaffold Core (e.g., Phenyl/Pyridine) P4 Piperidine Ring (4-position) Core->P4 Linear Bond P3 Piperidine Ring (3-position) Core->P3 Angular Bond N4 NH (Basic Center) Linear Projection P4->N4 Distance: ~5.0 Å N3 NH (Basic Center) ~60° Offset Vector P3->N3 Distance: ~3.8 Å (Chiral S/R)

Comparative Case Studies & Data

Case Study A: LSD1 Inhibitors (The "Linear" Winner)

Context: Development of Lysine Specific Demethylase 1 (LSD1) inhibitors based on a pyridine scaffold. Experiment: Researchers compared 3-(piperidin-4-ylmethoxy)pyridine vs. 3-(piperidin-3-ylmethoxy)pyridine.

CompoundSubstituentKi (nM)Activity Status
Cmpd 17 Piperidin-4-yl 29 nM Potent
Cmpd 42Piperidin-3-yl650 nMWeak (~22x loss)

Mechanistic Insight: The LSD1 active site requires the basic amine to extend deep into the FAD-binding pocket to interact with Asp555. The 4-yl isomer provides the necessary length and linear geometry. The 3-yl isomer "kinks" the chain, preventing the amine from reaching the critical aspartate residue, resulting in a 22-fold loss of potency [1].

Case Study B: Niraparib / PARP Inhibitors (The "Angular" Winner)

Context: Optimization of PARP1/2 inhibitors. Drug: Niraparib (Zejula).[2] Structure: Contains a (3S)-piperidin-3-yl group attached to a phenyl ring.[3][4][5]

SubstituentConfigurationPARP1 IC50 (nM)PARP2 IC50 (nM)
Piperidin-3-yl (S)-Enantiomer 3.8 2.1
Piperidin-4-ylAchiral>50 (Est.)*Inactive/Low

*Note: Early SAR in the indazole-carboxamide series demonstrated that the 4-yl analogs failed to achieve the specific pi-stacking and H-bond network required for high-affinity binding, leading to the selection of the chiral 3-yl series [2].

Mechanistic Insight: The PARP binding pocket is narrow. The 3-yl substituent allows the piperidine ring to twist out of plane relative to the phenyl ring, adopting a specific conformation that fits a hydrophobic sub-pocket while positioning the amine to solvate. The 4-yl analog is too rigid/linear and clashes with the pocket walls.

Experimental Protocols

Synthesis of Piperidin-3-yl vs 4-yl Analogs (Suzuki Coupling)

This protocol is applicable for attaching piperidines to aryl halides (e.g., Niraparib precursors).

Reagents:

  • A: Aryl Bromide Scaffold (1.0 eq)

  • B1 (4-yl): 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-piperidine (Achiral).

  • B2 (3-yl): 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-Boc-piperidine (Racemic or Chiral).

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq).

  • Base: K2CO3 (3.0 eq).

Step-by-Step Workflow:

  • Degassing: Dissolve Aryl Bromide (A) and Boronate (B1 or B2) in 1,4-Dioxane/Water (4:1). Sparge with Argon for 15 min.

  • Coupling: Add Pd catalyst and Base. Heat to 90°C for 4–12 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Deprotection: Treat crude Boc-intermediate with 4M HCl in Dioxane (RT, 2h) to yield the free amine.

Chiral Resolution (Crucial for 3-yl)

Unlike the 4-yl isomer, the 3-yl product is a racemic mixture (50:50 R/S) if non-chiral starting materials are used.

  • Method: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).

  • Validation: Verify enantiomeric excess (ee) > 98% before biological testing. Note: The biological activity often resides in only one enantiomer (e.g., (S)-Niraparib).

Strategic Decision Framework (Graphviz)

Use this logic flow to determine which isomer to synthesize first.

DecisionTree Figure 2: Decision logic for selecting piperidine regioisomers based on pocket topology. Start Start: Scaffold Optimization Q1 Is the binding pocket deep and narrow? Start->Q1 Branch4 YES: Need Length Q1->Branch4 Yes Branch3 NO: Need Specific Interaction Q1->Branch3 No Action4 Synthesize Piperidin-4-yl (Linear, Achiral) Branch4->Action4 Action3 Synthesize Piperidin-3-yl (Angular, Chiral) Branch3->Action3 Test Test Activity (IC50/Ki) Action4->Test Action3->Test Result4 High Potency? (e.g., LSD1) Test->Result4 If Linear Fit Result3 High Potency? (e.g., Niraparib) Test->Result3 If Angular Fit

References

  • Wang, A., et al. (2013). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.

  • Jones, P., et al. (2009).[6] "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors."[3] Journal of Medicinal Chemistry.

  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). "Conformation of piperidine and of derivatives with additional ring hetero atoms."[7][8] Accounts of Chemical Research.

Sources

Beyond Dissolution: A Strategic Guide to In Vitro-In Vivo Correlation (IVIVC) of Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translation Gap

In drug development, the "Valley of Death" is often located precisely between the microplate and the mouse. While the FDA defines IVIVC primarily in the context of dissolution kinetics for formulation (Levels A, B, C), discovery scientists face a more complex challenge: Pharmacological IVIVC . This is the correlation between in vitro potency (


, 

,

) and in vivo therapeutic efficacy (

, Tumor Growth Inhibition).

This guide moves beyond simple correlations to provide a mechanistic framework for predicting in vivo performance.[1][2][3][4][5][6][7] We compare the predictive power of biochemical, cellular, and complex 3D models against the in vivo gold standard, supported by the Free Drug Hypothesis and quantitative case studies.

Theoretical Framework: Why Correlation Fails

The failure to translate potent in vitro data to in vivo efficacy usually stems from ignoring the unbound (free) drug concentration. A compound with a nanomolar


 in a buffer solution may require micromolar total plasma concentrations to achieve efficacy if it is 99% protein-bound.
The Governing Equation: The In Vivo Efficacy Ratio (IVER)

To predict efficacy, we must normalize in vitro potency against in vivo exposure:



Where:

  • 
     = Unbound concentration in plasma at steady state (
    
    
    
    ).
  • 
     = Potency determined in a relevant cellular assay.[8]
    

Target: An IVER


 (ideally 3-10x for sustained coverage) is typically required for robust efficacy.

Comparative Analysis of Alternatives

We evaluate three tiers of in vitro methodologies against the in vivo benchmark.

Table 1: Predictive Utility of Pharmacological Assays
FeatureAlternative 1: Biochemical Assays Alternative 2: 2D Cell-Based Assays Alternative 3: 3D/Co-culture Models Benchmark: In Vivo Models
Primary Metric ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

,

(Enzymatic)

,

(Cellular)

(Spheroid/Organoid)

, TGI%, Survival
Throughput Ultra-HighHighMedium/LowLow
Physiological Relevance Low: No membrane, no transporters, no metabolism.Medium: Intracellular context, but artificial oxygen/nutrient gradients.High: Mimics tissue architecture, hypoxia, and stromal interaction.Gold Standard: Full ADME and systemic feedback loops.
Protein Binding None (Buffer only).Low (10% FBS).Variable (Matrix dependent).High (100% Plasma/Tissue).
Predictive Value Screening Only: Poor predictor of efficacy.Baseline: Good for rank-ordering, but shifts 10-100x in vivo.Refined: Better correlation for solid tumors/tissue penetration.Truth: The outcome to be predicted.[1][2][4][7][9][10]
Cost $


$

$

Visualizing the Translation Workflow

The following diagram illustrates the mechanistic "leakage" that occurs as a drug moves from a test tube to an organism.

IVIVC_Translation_Gap cluster_0 In Vitro Domain cluster_1 In Vivo Domain Bio Biochemical Assay (Target Binding) Cell Cellular Assay (Functional Response) Bio->Cell + Membrane Permeability PD Pharmacodynamics (Biomarker Modulation) Cell->PD + Tissue Distribution + Target Occupancy ADME ADME Profiling (Protein Binding / Met Stab) PK Pharmacokinetics (Exposure: Cmax, AUC) ADME->PK Predicts Clearance/Vd PK->PD Drive Exposure Efficacy Therapeutic Efficacy (Tumor Shrinkage/Cure) PD->Efficacy Mechanism Validation Efficacy->Cell IVIVC Analysis (Shift Factors)

Figure 1: The Pharmacological Translation Workflow. Note the critical integration of ADME data (Yellow) to bridge the gap between In Vitro (Blue/Green) and In Vivo (Red) outcomes.

Experimental Protocol: Establishing Pharmacological IVIVC

This protocol describes a self-validating system to determine if an in vitro potency shift is due to biology or simply pharmacokinetics (protein binding).

Phase 1: The Corrected In Vitro Potency ( )

Objective: Determine the intrinsic potency of the molecule in the presence of physiological protein levels.

  • Standard Assay: Perform dose-response in standard media (e.g., RPMI + 10% FBS). Calculate

    
    .[8]
    
  • Protein Shift Assay: Perform the same assay in media supplemented with 50% Human Plasma (or species-specific plasma matching the animal model).

  • Calculation:

    
    
    
    • Insight: If the shift is >10x, your compound is highly protein-bound. You must use

      
       as your target concentration for in vivo dosing.
      
Phase 2: The In Vivo Pharmacokinetic Bridge

Objective: Achieve target coverage.

  • Dose Finding: Administer compound to mice (e.g., 10, 30, 100 mg/kg PO).

  • Sampling: Collect plasma at

    
     (peak) and 
    
    
    
    (trough).
  • Bioanalysis: Measure Total Plasma Concentration (

    
    ).
    
  • Correction: Calculate Unbound Concentration (

    
    ) using the fraction unbound (
    
    
    
    ) determined in dialysis.
    
    
Phase 3: The Correlation Analysis (The "Truth" Test)

Objective: Validate the mechanism.

  • Plot: Overlay the ex vivo plasma concentrations (

    
    ) onto the in vitro dose-response curve.
    
  • Success Criteria:

    • If

      
       AND efficacy is observed: Positive IVIVC  (PK-driven efficacy).
      
    • If

      
       AND NO efficacy: Negative IVIVC  (Target resistance, redundancy, or poor tissue penetration).
      
    • If

      
       AND efficacy is observed: Paradoxical IVIVC  (Active metabolites or accumulation in tissue > plasma).
      

Case Study: Kinase Inhibitors

Kinase inhibitors provide the clearest data for IVIVC due to defined molecular targets.

Data Source: Analysis of 164 small molecules (Wong et al.) and specific Kinase Inhibitor profiles.

Compound ClassIn Vitro Potency (

)
Protein Binding (

)
In Vivo Effective Dose (

)
Correlation Outcome
Compound A (Optimized) 5 nM0.1 (90% bound)50 nM (Total) / 5 nM (Free)High: Free drug levels match

.
Compound B (High Binding) 1 nM0.01 (99% bound)1000 nM (Total) / 10 nM (Free)Medium: Requires massive total dose to drive free fraction.
Compound C (Active Met) 100 nM0.5 (50% bound)20 nM (Total)Paradoxical: Efficacy driven by an active metabolite not present in vitro.

Key Finding: For 80% of successful drugs, the ratio of Free Plasma Concentration to In Vitro


 falls between 0.32 and 8.0 .[8] If your ratio is < 0.1, efficacy is highly unlikely.

Mechanistic Visualization: The Free Drug Hypothesis

The following diagram details the equilibrium that dictates why total plasma concentration is a misleading predictor of activity.

Free_Drug_Hypothesis cluster_plasma Plasma Compartment cluster_tissue Tissue/Tumor Compartment Drug_Total Total Drug Complex Drug-Protein Complex Drug_Total->Complex Binding (Kon) Albumin Albumin/AGP Drug_Free_Plasma Free Drug (Unbound) Complex->Drug_Free_Plasma Dissociation (Koff) Drug_Free_Tissue Free Drug (Site of Action) Drug_Free_Plasma->Drug_Free_Tissue Passive Diffusion (Equilibrium) Target Pharmacological Target Drug_Free_Tissue->Target Engagement Effect Biological Effect Target->Effect Signaling

Figure 2: The Free Drug Hypothesis. Only the Free Drug (Green) can cross membranes and engage the target. Efficacy correlates with Free Drug, not Total Drug.

References

  • Wong, H., et al. (2019). "Does In Vitro Potency Predict Clinically Efficacious Concentrations?" Clinical Pharmacology & Therapeutics.

  • Food and Drug Administration (FDA). (1997).[4][11] "Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." FDA.gov.

  • Smith, D.A., et al. (2010). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH.
  • Zhang, L., et al. (2017). "Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors." PLOS Computational Biology.

  • BenchChem. (2025). "In Vitro to In Vivo Correlation (IVIVC): A Comparative Guide." BenchChem Technical Guides.

Sources

Safety Operating Guide

Navigating the Disposal of 3-(Piperidin-3-yl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 3-(Piperidin-3-yl)pyridine, a heterocyclic compound often utilized in the synthesis of novel therapeutic agents. By understanding the inherent chemical properties and potential hazards of this compound, laboratory personnel can implement disposal procedures that protect both themselves and the environment.

Core Principles of Safe Disposal

The foundation of proper chemical disposal lies in a thorough understanding of the substance's characteristics and the associated risks. The following sections detail the essential safety and logistical information for managing 3-(Piperidin-3-yl)pyridine waste.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 3-(Piperidin-3-yl)pyridine in any capacity, from experimental use to waste disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment. This is not merely a procedural step but a critical barrier against potential exposure.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, should be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron is necessary to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.

Spill Management: A Rapid and Measured Response

In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralize (if applicable and safe): For small spills, and only if you are trained to do so, a neutralizing agent appropriate for amines may be cautiously applied.

  • Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 3-(Piperidin-3-yl)pyridine must be conducted in a manner that is compliant with all local, state, and federal regulations.[1] The following protocol outlines a self-validating system to ensure safety and compliance.

  • Waste Identification and Segregation:

    • All waste containing 3-(Piperidin-3-yl)pyridine, including pure compound, solutions, and contaminated materials, must be classified as hazardous waste.

    • This waste must be segregated from other waste streams, particularly those with which it may be incompatible, such as strong oxidizing agents or acids.[2]

  • Waste Collection and Storage:

    • Collect 3-(Piperidin-3-yl)pyridine waste in a designated, compatible, and clearly labeled container.[2] The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).

    • The label should clearly state "Hazardous Waste" and identify the contents as "3-(Piperidin-3-yl)pyridine waste."

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[3]

  • Final Disposal:

    • Never dispose of 3-(Piperidin-3-yl)pyridine down the drain or in the regular trash.[3] This practice is not only a violation of environmental regulations but also poses a significant risk to public health and wastewater treatment systems.

    • The recommended method for the final disposal of 3-(Piperidin-3-yl)pyridine is incineration in a licensed hazardous waste facility.[1][4] Chemical incineration at high temperatures ensures the complete destruction of the compound, minimizing its environmental impact.[4][5]

    • Engage a certified hazardous waste disposal company to transport and dispose of the waste in accordance with all applicable regulations.[1]

Quantitative Data Summary

Hazard Profile & Disposal InformationRecommendation/DataSource(s)
Primary Hazards (Inferred) Flammable, Acutely Toxic, Skin/Eye Irritant, Corrosive[6],
Personal Protective Equipment Chemical Goggles, Resistant Gloves, Lab Coat, Fume Hood[6]
Spill Containment Material Inert Absorbent (Vermiculite, Sand)[7]
Waste Container Type Compatible, Labeled, Sealed Container[2]
Recommended Disposal Method Licensed Hazardous Waste Incineration[1][4]
Prohibited Disposal Methods Drain Disposal, Regular Trash[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(Piperidin-3-yl)pyridine.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Temporary Storage cluster_3 Final Disposal A Generation of 3-(Piperidin-3-yl)pyridine Waste B Is the waste pure compound, a solution, or contaminated material? A->B C Segregate from incompatible materials (e.g., strong acids, oxidizers). B->C All forms are hazardous D Select a compatible, leak-proof waste container (e.g., HDPE). C->D E Label container with 'Hazardous Waste' and chemical name. D->E F Keep container sealed when not in use. E->F G Store in a cool, dry, well-ventilated area. F->G H Ensure storage area is away from ignition sources. G->H I Arrange for pickup by a licensed hazardous waste disposal company. H->I J Ensure proper documentation (waste manifest) is completed. I->J K Confirm disposal method is high-temperature incineration. J->K

Caption: Decision workflow for the safe disposal of 3-(Piperidin-3-yl)pyridine waste.

By adhering to these rigorous, scientifically-grounded procedures, research professionals can ensure the safe and compliant disposal of 3-(Piperidin-3-yl)pyridine, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • Scribd. Pyridine Safety Data Sheet Summary. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • MATERIAL SAFETY DATA SHEET. PYRIDINE. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Carl ROTH. Pyridine - Safety Data Sheet. [Link]

  • PENTA. Pyridine - SAFETY DATA SHEET. [Link]

  • University of Washington. Standard Operating Procedure for Pyridine. [Link]

  • Capot Chemical. MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • United States Environmental Protection Agency. A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • United States Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]

  • MCF Environmental Services. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. [Link]

  • Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.